3-Chloro-5-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCJDBXXYJXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499683 | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29027-20-1 | |
| Record name | 3-Chloro-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-5-methylaniline physical and chemical properties
An In-depth Technical Guide to 3-Chloro-5-methylaniline
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical characteristics, provides experimental protocols for its synthesis, and outlines key safety information.
Chemical Identity and Properties
This compound, also known as 3-chloro-5-methylbenzenamine, is an organic compound belonging to the family of halogenated anilines.[1][2] It serves as a valuable intermediate in organic synthesis.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-chloro-5-methylbenzenamine, 3-Amino-5-chlorotoluene | [1][2] |
| CAS Number | 29027-20-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈ClN | [1][2][3][4] |
| Molecular Weight | 141.60 g/mol | [1][2][4] |
| Appearance | Light yellow to brown liquid or solid | [4][6] |
| Boiling Point | 248.6 ± 20.0 °C at 760 Torr | [4][7] |
| Density | 1.180 ± 0.06 g/cm³ (at 20 °C) | [4][7] |
| pKa | 3.66 ± 0.10 (Predicted) | [4][7] |
| Flash Point | 104.1 ± 21.8 °C | [4][7] |
| Storage Temperature | Store in freezer, under -20°C; 2-8°C, protect from light | [2][4][8] |
Experimental Protocols
Synthesis of this compound from 3-Chloro-5-nitrotoluene
A common method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrotoluene.[4][5][7]
Materials:
-
1-chloro-3-methyl-5-nitrobenzene (starting material)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (75 mL)
-
Aqueous sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).[4][5]
-
After the reaction is complete, concentrate the solution under reduced pressure.[4][5]
-
Redissolve the residue in an aqueous sodium hydroxide solution, filter the solution, and then extract it with ethyl acetate (EtOAc).[4][5]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).[4][5]
-
Concentrate the organic solution under reduced pressure to obtain the crude product.[4][5]
-
Purify the crude product using silica gel column chromatography to yield this compound (4.0 g, 97% yield) as a light yellow solid.[4][5]
Characterization: The structure of the synthesized product can be confirmed by spectroscopic methods.[4][5]
-
¹H NMR (500 MHz, CDCl₃): δ 6.56 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 3.66 (bs, 2H), 2.23 (s, 3H).[4][5]
References
- 1. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29027-20-1 | this compound - Moldb [moldb.com]
- 3. 29027-20-1 | this compound - Capot Chemical [capotchem.com]
- 4. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
- 5. This compound | 29027-20-1 [chemicalbook.com]
- 6. H66518.MD [thermofisher.com]
- 7. This compound 29027-20-1 with purity >99% Low price in stock [trustwe.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Chloro-5-methylaniline (CAS No. 29027-20-1) for Researchers and Drug Development Professionals
Introduction
3-Chloro-5-methylaniline, with the CAS number 29027-20-1, is a substituted aniline that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern makes it a key intermediate in the preparation of more complex molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application in the development of potential therapeutic agents, with a focus on its use in the synthesis of kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a light yellow to brown substance. It is characterized by the presence of a chlorine atom and a methyl group on the aniline ring, which influence its reactivity and physicochemical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29027-20-1 | [2][3][4][5] |
| Molecular Formula | C₇H₈ClN | [3][4][5] |
| Molecular Weight | 141.60 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [2][5] |
| Boiling Point | 248.6 ± 20.0 °C at 760 mmHg | [1] |
| pKa | 3.66 ± 0.10 (Predicted) | [1] |
| Appearance | Light yellow to brown solid | [1] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.56 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 3.66 (bs, 2H), 2.23 (s, 3H) | [1] |
| ESI-MS | m/z 141.7 ([M + H]⁺) | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-chloro-3-methyl-5-nitrobenzene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of this compound from 3-chloro-5-nitrotoluene.[1]
Materials:
-
1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (32.8 g, 146 mmol)
-
Ethanol (75 mL)
-
Aqueous sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).
-
Heat the reaction mixture to reflux for 3.0 hours.
-
Upon completion of the reaction (monitored by TLC), concentrate the solution under reduced pressure.
-
Redissolve the residue in aqueous sodium hydroxide solution, filter, and extract with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound as a light yellow solid (4.0 g, 97% yield).[1]
Application in Drug Development: Synthesis of Kinase Inhibitors
Substituted anilines are a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer.[6][7][8] The quinazoline scaffold is a privileged structure in this context, with several approved drugs targeting kinases like EGFR.[6][8] this compound has been utilized as a key starting material in the synthesis of novel substituted quinazolines with potential as kinase inhibitors.
A patent (WO 2008/113760 A2) describes the synthesis of a variety of substituted quinazoline compounds for the treatment of cell proliferative diseases. One of the exemplified synthetic routes uses this compound as a key building block.
Exemplary Synthetic Pathway to a Quinazoline-based Kinase Inhibitor Scaffold
The following workflow illustrates a general synthetic route, inspired by the chemistry described in the patent literature, for the preparation of a 4-(3-chloro-5-methylphenylamino)quinazoline scaffold. This scaffold can be further elaborated to generate a library of potential kinase inhibitors.
This synthetic pathway highlights the utility of this compound in accessing complex heterocyclic systems. The resulting quinazoline scaffold can be further modified at various positions to optimize its interaction with the target kinase, demonstrating the importance of this starting material in generating novel drug candidates.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a synthetically versatile intermediate with demonstrated utility in the construction of complex heterocyclic molecules for drug discovery. Its application in the synthesis of quinazoline-based kinase inhibitors underscores its relevance to researchers and professionals in the field of drug development. The detailed chemical, spectroscopic, and synthetic information provided in this guide serves as a valuable resource for those looking to utilize this compound in their research endeavors.
References
- 1. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 29027-20-1|this compound|BLD Pharm [bldpharm.com]
- 4. 29027-20-1 | this compound - Moldb [moldb.com]
- 5. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Chloro-5-methylaniline from 3-chloro-5-nitrotoluene
An In-depth Technical Guide to the
Introduction
3-Chloro-5-methylaniline is a valuable chemical intermediate used in the synthesis of a range of compounds, including pharmaceuticals and materials for optical separation technologies. A primary and efficient method for its preparation is the reduction of its nitro precursor, 3-chloro-5-nitrotoluene. This guide provides a comprehensive overview of this chemical transformation, detailing the reaction parameters, a step-by-step experimental protocol, and a summary of the quantitative data involved. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Overview
The core of the synthesis is the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂). This transformation is typically achieved using a reducing agent in a suitable solvent. Common reducing agents for this purpose include metal chlorides, such as tin(II) chloride, or catalytic hydrogenation with reagents like Raney nickel.[1][2][3][4]
The overall reaction is as follows:
3-chloro-5-nitrotoluene → this compound
Data Summary
The following table summarizes the key quantitative data and conditions for the synthesis of this compound from 3-chloro-5-nitrotoluene, primarily focusing on the tin(II) chloride reduction method.
| Parameter | Value | Reference |
| Reactant | 3-chloro-5-nitrotoluene | [1][2][5] |
| Product | This compound | [1][2][5] |
| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [5] |
| Molar Ratio | ~4-5 moles of SnCl₂·2H₂O per mole of 3-chloro-5-nitrotoluene | [1][5] |
| Solvent | Ethanol | [1][3][5] |
| Reaction Temperature | Initial cooling to ~4°C, addition below 10°C, followed by stirring at room temperature or reflux. | [1][3][5] |
| Reaction Time | 2-4 hours or until reaction completion. | [3][5] |
| Reported Yield | 80% - 97% | [4][5] |
| Purification Method | Distillation under reduced pressure or silica gel column chromatography. | [4][5] |
Experimental Protocol
This section details the methodology for the reduction of 3-chloro-5-nitrotoluene using tin(II) chloride dihydrate in an ethanol solvent. This protocol is based on established procedures found in chemical literature and patents.[3][5]
Materials and Equipment
-
Reactant: 3-chloro-5-nitrotoluene
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Ethanol
-
Workup Solutions: Sodium hydroxide solution (aqueous), Ethyl acetate, Saturated brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser (optional), rotary evaporator, separatory funnel, standard laboratory glassware.
Procedure
-
Reaction Setup: In a four-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 3-chloro-5-nitrotoluene (45 g, 0.241 mol) and ethanol (500 ml) is prepared.[3]
-
Cooling: The flask is cooled in an ice bath to approximately 4°C.[3]
-
Addition of Reducing Agent: A solution of tin(II) chloride dihydrate (217.67 g, 0.965 mol) in 200 ml of ethanol is added dropwise to the stirred mixture over a period of 2 hours.[1] The temperature of the reaction mixture should be maintained at 10°C or lower during the addition.[1][3]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.[3] Alternatively, the mixture can be heated to reflux for 3 hours to ensure the completion of the reaction.[5]
-
Quenching and Neutralization: The reaction mixture is then cooled and poured into 2500 ml of iced water.[3] The solution is made alkaline by the slow addition of an aqueous sodium hydroxide solution.
-
Extraction: The aqueous mixture is extracted with ethyl acetate. The organic layers are combined for further processing.[3][5]
-
Washing and Drying: The combined organic extracts are washed with saturated brine, then dried over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Solvent Removal and Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure or by silica gel column chromatography to yield this compound as a light yellow solid or liquid.[4][5]
Visualizations
Chemical Transformation Pathway
Caption: Reaction scheme for the reduction of 3-chloro-5-nitrotoluene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 2. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
An In-depth Technical Guide to 3-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-5-methylaniline, a key organic compound. It details its chemical and physical properties, provides a verified experimental protocol for its synthesis, and discusses its potential applications as a versatile building block in the fields of pharmaceutical and agrochemical development.
Core Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is also known by synonyms such as 3-Chloro-5-methylbenzenamine and 3-Amino-5-chlorotoluene.[1][2] This compound is classified as an organic building block, valuable in synthetic chemistry.[2]
Data Presentation: Physicochemical Properties
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 29027-20-1 | [1][3] |
| Molecular Formula | C₇H₈ClN | [1][3] |
| Molecular Weight | 141.60 g/mol | [1][2][3] |
| Appearance | Light yellow to brown solid/liquid | [1] |
| Boiling Point | 248.6 ± 20.0 °C (at 760 Torr) | [1] |
| Density | 1.180 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 104.1 ± 21.8 °C | [1] |
| pKa | 3.66 ± 0.10 (Predicted) | [1] |
Experimental Protocols: Synthesis
A common and high-yield method for the synthesis of this compound involves the reduction of a nitroaromatic precursor. The following protocol has been established for this conversion.
Synthesis of this compound from 1-Chloro-3-methyl-5-nitrobenzene [1]
This procedure details the reduction of the nitro group of 1-chloro-3-methyl-5-nitrobenzene (also known as 3-chloro-5-nitrotoluene) to an amine group using tin(II) chloride dihydrate.
Materials:
-
1-Chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (32.8 g, 146 mmol)
-
Ethanol (75 mL)
-
Aqueous sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (32.8 g, 146 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3.0 hours.
-
Solvent Removal: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the ethanol.
-
Workup - Basification and Extraction: Redissolve the residue in an aqueous sodium hydroxide solution. This step neutralizes the acidic reaction mixture and precipitates tin salts. Filter the mixture and extract the aqueous layer with ethyl acetate (EtOAc).
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
-
Product Characterization: The final product is obtained as a light yellow solid with a reported yield of 97% (4.0 g). The structure can be confirmed by ¹H NMR and ESI-MS analysis.[1]
Applications in Research and Drug Development
While specific bioactive roles for this compound are not extensively documented, its structure makes it a valuable intermediate and building block in synthetic chemistry. The applications of its isomers and related aniline derivatives provide a strong indication of its potential utility in drug discovery and agrochemical synthesis.
Role as a Chemical Intermediate: Substituted anilines are foundational precursors for a wide array of more complex molecules. The presence of chloro and methyl groups at the 3- and 5-positions of the aniline ring offers distinct electronic and steric properties that can be leveraged to direct further chemical modifications.
Potential Pharmaceutical Applications (Inferred from Isomers): The closely related isomer, 3-chloro-2-methylaniline, serves as a key intermediate in the synthesis of various commercial and investigational compounds:
-
Agrochemicals: It is a critical precursor for the herbicide Quinclorac, which is widely used in agriculture.[4][5]
-
Oncology: Research has shown that derivatives of 3-chloro-2-methylaniline can be used to synthesize compounds with potential anticancer activity.[4][5] For example, it has been used in the preparation of artemisinin-based derivatives investigated as therapeutic agents.[4]
Given these precedents, this compound is a promising starting material for creating libraries of novel compounds for screening against various biological targets. Its functional groups (amine, chloro, methyl) provide multiple reaction handles for diversification.
References
An In-depth Technical Guide to 3-Chloro-5-methylaniline
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-5-methylaniline, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound with the chemical formula C7H8ClN.[1][2][3][4] Its molecular weight is approximately 141.60 g/mol .[2][5] The compound is also known by other names such as 3-Chloro-5-methylbenzenamine and 3-Chloro-5-methylphenylamine.[2]
A summary of its key molecular and physical properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C7H8ClN | [1][2][3][4] |
| Molecular Weight | 141.60 g/mol | [2] |
| CAS Number | 29027-20-1 | [2][3][4] |
| Density | 1.180±0.06 g/cm3 | |
| Flash Point | 104.1±21.8℃ | [6] |
| Appearance | Yellow to red-brown liquid | [7] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrotoluene. A general experimental procedure is outlined below.
General Procedure for the Synthesis of this compound from 3-chloro-5-nitrotoluene:
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), tin(II) chloride dihydrate (32.8 g, 146 mmol) is added.[8] The reaction mixture is then heated to reflux for 3.0 hours.[8] After the reaction is complete, the solution is concentrated under reduced pressure. The resulting residue is redissolved in an aqueous sodium hydroxide solution, filtered, and then extracted with ethyl acetate.[8] The organic layers are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[8] The crude product is purified by silica gel column chromatography to yield this compound as a light yellow solid.[8]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Logical Relationship of Compound Identifiers
The diagram below illustrates the relationship between the common name, IUPAC name, and the molecular formula of the compound, all leading to its key physical property, the molecular weight.
References
- 1. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29027-20-1 | this compound - Moldb [moldb.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound 29027-20-1 with purity >99% Low price in stock [trustwe.com]
- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 29027-20-1 [chemicalbook.com]
Solubility of 3-Chloro-5-methylaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chloro-5-methylaniline, a chemical intermediate of interest in the pharmaceutical and chemical industries. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on providing a qualitative solubility profile based on the known behavior of structurally similar molecules, alongside detailed experimental protocols for determining its solubility quantitatively.
Predicted Solubility Profile
Based on its chemical structure, this compound is an aromatic amine. The presence of the amino group (-NH2) allows for hydrogen bonding, while the chlorinated benzene ring contributes to its lipophilic character. Generally, aniline and its derivatives exhibit good solubility in many organic solvents.[1][2] For instance, the related compound 3-chloroaniline is soluble in most common organic solvents, including ethanol, ether, and acetone.[3]
It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents (such as acetone, ethyl acetate, and dichloromethane) and polar protic solvents (like methanol and ethanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine group. |
| Ethanol | High | Similar to methanol, can engage in hydrogen bonding. | |
| Polar Aprotic | Acetone | High | Good dipole-dipole interactions with the polar aromatic ring. |
| Dichloromethane | High | Effective at dissolving a wide range of organic compounds. | |
| Ethyl Acetate | High | Good balance of polarity to interact with the molecule. | |
| Nonpolar | Toluene | Moderate | Aromatic nature may provide some solubility through pi-pi stacking. |
| Hexane | Low | Lacks the polarity to effectively solvate the amine group. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound in various organic solvents.
Gravimetric Method (Shake-Flask)
This is a widely recognized and accurate method for determining equilibrium solubility.
Objective: To quantitatively determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precise volume of the clear, filtered solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of the filtered solution taken (L))
-
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore and a calibration curve can be established.
Objective: To determine the solubility of this compound in a specific solvent using UV-Vis spectrophotometry.
Materials:
-
Same as the Gravimetric Method, plus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).
-
Take a precise aliquot of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This guide provides a foundational understanding and practical protocols for assessing the solubility of this compound in organic solvents. Accurate solubility data is paramount for the successful development and application of this compound in various scientific and industrial settings.
References
3-Chloro-5-methylaniline structural isomers and analogues
An In-Depth Technical Guide on 3-Chloro-5-methylaniline: Structural Isomers and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, its structural isomers, and related analogues. It includes detailed data on their chemical properties, synthesis protocols, and relevance in various research and development domains, particularly in the synthesis of pharmaceuticals and agrochemicals.
Core Compound: this compound
This compound, also known as 5-chloro-3-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN. Its structure consists of a benzene ring substituted with a chloro group, a methyl group, and an amino group at positions 3, 5, and 1, respectively. This compound and its derivatives are important intermediates in organic synthesis.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 90559-32-3 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 35-38 °C |
| Boiling Point | 243-245 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
Structural Isomers
The structural isomers of this compound all share the same molecular formula (C₇H₈ClN) but differ in the arrangement of the chloro, methyl, and amino substituents on the benzene ring. There are 19 distinct structural isomers, excluding the target compound. Understanding the properties of these isomers is critical for purification, analysis, and avoiding cross-reactivity in synthetic applications.
The diagram below illustrates the positional variations of the chloro and methyl groups relative to the primary amino group, which defines the family of chloro-methylaniline isomers.
The Synthetic Utility of 3-Chloro-5-methylaniline: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in organic synthesis. While its isomer, 3-chloro-2-methylaniline, is widely documented for its applications in the production of herbicides like Quinclorac, as well as in dye and pharmaceutical manufacturing, the specific applications of this compound are less extensively reported in publicly accessible literature.[1] This technical guide provides a comprehensive review of the documented applications of this compound, with a focus on its role as a precursor in the synthesis of other chemical entities. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. One supplier notes its potential use in the pharmaceutical, industrial, and agricultural sectors.[2]
Core Application: Synthesis of 3-Chloro-5-methylphenylisocyanate
The most prominently documented application of this compound is its use as an intermediate in the production of 3-chloro-5-methylphenylisocyanate.[3] This isocyanate is a valuable reagent in its own right, known to react with various nucleophiles such as amines, alcohols, and phenols to form ureas, carbamates, and other functional groups.[4] These subsequent reactions can be pivotal in the synthesis of more complex molecules for various industrial applications, including the preparation of polysaccharides for optical separating agents.[3]
The synthesis of 3-chloro-5-methylphenylisocyanate from this compound is a two-step process that begins with the preparation of the aniline itself.
Synthesis of this compound
This compound is synthesized via the reduction of 1-chloro-3-methyl-5-nitrobenzene (also known as 3-chloro-5-nitrotoluene).[5] A common method for this transformation is the use of a reducing agent like tin(II) chloride dihydrate in an alcoholic solvent.[5]
Conversion to 3-Chloro-5-methylphenylisocyanate
The subsequent conversion of this compound to the corresponding isocyanate is achieved through its reaction with triphosgene in the presence of a base, such as triethylamine.[3] Triphosgene serves as a safer, solid substitute for the highly toxic phosgene gas.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to 3-chloro-5-methylphenylisocyanate.
Protocol 1: Synthesis of this compound[5]
Materials:
-
1-chloro-3-methyl-5-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in 75 mL of ethanol, add tin(II) chloride dihydrate (32.8 g, 146 mmol).
-
Heat the reaction mixture to reflux for 3.0 hours.
-
Upon completion, concentrate the solution under reduced pressure.
-
Redissolve the residue in aqueous sodium hydroxide solution and filter.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of 3-Chloro-5-methylphenylisocyanate[3]
Materials:
-
This compound
-
Triphosgene
-
Triethylamine
-
Toluene
Procedure:
-
In a 1-liter flask, dissolve triphosgene (17.01 g, 0.0573 mol) in 200 mL of toluene.
-
Prepare a solution of this compound (21.9 g, 0.155 mol) and triethylamine (36.0 mL) in 150 mL of toluene.
-
Add the this compound solution dropwise to the triphosgene solution over 30 minutes at room temperature.
-
Stir the reaction mixture at 70°C for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitated triethylamine hydrochloride salt.
-
Concentrate the filtrate and purify by distillation under reduced pressure to obtain 3-chloro-5-methylphenylisocyanate.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its conversion to 3-chloro-5-methylphenylisocyanate as described in the provided protocols.
| Synthesis Step | Starting Material | Product | Yield | Reference |
| Synthesis of this compound | 1-chloro-3-methyl-5-nitrobenzene | This compound | 97% | [5] |
| Synthesis of 3-Chloro-5-methylphenylisocyanate | This compound | 3-Chloro-5-methylphenylisocyanate | 65% | [3] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the synthesis pathway from 3-chloro-5-nitrotoluene to 3-chloro-5-methylphenylisocyanate.
References
- 1. innospk.com [innospk.com]
- 2. This compound, CasNo.29027-20-1 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 3. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 4. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
Safety and Handling Precautions for 3-Chloro-5-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and your institution's safety guidelines before handling any chemical.
Executive Summary
3-Chloro-5-methylaniline is an aromatic amine used as an intermediate in chemical synthesis. As with many chloroaniline derivatives, it presents several health hazards that necessitate strict safety and handling protocols. This guide provides an in-depth overview of the known hazards, recommended handling procedures, personal protective equipment (PPE), emergency measures, and disposal considerations for this compound. It includes summaries of toxicological data, detailed experimental protocols for hazard assessment based on OECD guidelines, and visual workflows for critical safety procedures.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 29027-20-1 | [1][2][3] |
| Molecular Formula | C₇H₈ClN | [1][2][3] |
| Molecular Weight | 141.60 g/mol | [1][3][4] |
| Appearance | Yellow to red-brown liquid or solid | [5] |
| Synonyms | 3-Amino-5-chlorotoluene, 3-Chloro-5-methylbenzenamine | [1][2] |
Toxicological Profile and Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][4][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated data from multiple suppliers and databases.[1][4][6]
Toxicological Endpoints
-
Hematotoxicity: Aromatic amines as a class are known to cause effects on the blood, potentially leading to methemoglobinemia, which reduces the oxygen-carrying capacity of the blood.[7] Symptoms can include cyanosis (blue lips, fingernails, and skin), headache, dizziness, and confusion.[7]
-
Irritation: The compound is a confirmed skin and serious eye irritant.[1][4]
-
Genotoxicity: While specific mutagenicity studies on this compound are not widely reported, aromatic amines are a class of compounds known to have genotoxic potential.[8][9] Genotoxicity is often mediated by metabolic activation in the liver.[8][10]
Potential Signaling Pathway for Aromatic Amine Genotoxicity
Aromatic amines are generally not directly genotoxic but can be metabolically activated to reactive intermediates that can bind to DNA, leading to mutations. The pathway below illustrates a generalized mechanism for this process.
Experimental Protocols for Toxicity Assessment
Standardized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause reversible or irreversible inflammation of the skin.
Methodology:
-
Animal Model: The albino rabbit is the recommended species.[11]
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of water) or 0.5 mL of the liquid is applied to a small area of skin (approx. 6 cm²) under a gauze patch.[11] An untreated area of skin serves as a control.
-
Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[11]
-
Observation: After 4 hours, the patch is removed, and the skin is wiped to remove any residual test substance. Skin reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours after patch removal.[12] The observation period may be extended up to 14 days to assess the reversibility of the effects.[11]
-
Scoring: Erythema (redness) and edema (swelling) are scored on a scale of 0 (none) to 4 (severe). A substance is considered an irritant if it produces a mean score of ≥ 2.3 and < 4.0 for erythema or edema.[13]
Note: A study conducted according to OECD Guideline 404 on a test substance resulted in a skin irritation score of "0.00", indicating no irritation under the test conditions.[14]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Model: Young, healthy albino rabbits are used.
-
Pre-treatment: To minimize pain and distress, a topical anesthetic and a systemic analgesic are administered before applying the test substance.
-
Application: A single dose of 0.1 mL of the liquid or not more than 100 mg of the solid is placed into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are then held together for about one second.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to determine the reversibility of any observed effects.
-
Scoring: The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risk.
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4][6] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials. Keep the container tightly closed and locked up.[4][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[4] |
| Respiratory Protection | If ventilation is inadequate or if aerosols/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., multi-purpose/ABEK).[4] |
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. Get medical advice/attention if skin irritation occurs.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[4] |
Spill Response
A prompt and correct response to a spill is essential to prevent wider contamination and exposure.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Product: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[6]
-
Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Do not allow the chemical or its containers to enter drains or waterways.[6]
References
- 1. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 8. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-5-methylaniline as a diazo component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups, which form a conjugated system responsible for their color. The specific substituents on the aromatic rings, such as the chloro and methyl groups in this compound, play a crucial role in determining the final color, fastness, and other properties of the dye.
This document outlines the fundamental two-stage synthesis process, encompassing the diazotization of this compound and the subsequent coupling reaction with a suitable aromatic coupling agent. Detailed experimental procedures, representative data, and workflow visualizations are provided to guide researchers in the laboratory-scale synthesis and characterization of novel azo dyes derived from this versatile intermediate.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of azo dyes using substituted anilines. The values presented are representative and may vary depending on the specific coupling component and reaction conditions employed.
Table 1: Typical Reaction Parameters for Azo Dye Synthesis
| Parameter | Value |
| Diazotization | |
| Reactant Molar Ratio (Aniline:NaNO₂) | 1 : 1 to 1 : 1.1 |
| Acidic Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Temperature | 0 - 5 °C |
| Reaction Time | 20 - 40 minutes |
| Azo Coupling | |
| Reactant Molar Ratio (Diazonium Salt:Coupling Component) | 1 : 1 |
| pH of Coupling Medium | Alkaline (for phenols) or Acidic (for amines) |
| Temperature | 0 - 5 °C |
| Reaction Time | 30 - 120 minutes |
Table 2: Representative Physicochemical and Fastness Properties of Azo Dyes
| Property | Typical Value/Rating |
| Yield | 60 - 95% |
| Melting Point | >200 °C (often decompose without melting) |
| λmax (in a suitable solvent) | 400 - 600 nm |
| Molar Absorptivity (ε) | 20,000 - 50,000 L mol⁻¹ cm⁻¹ |
| Light Fastness (Scale 1-8)¹ | 4 - 7 |
| Wash Fastness (Scale 1-5)² | 3 - 5 |
| Rubbing Fastness (Scale 1-5)² | 3 - 4 |
¹ Light Fastness is assessed on a scale of 1 (poor) to 8 (excellent). ² Wash and Rubbing Fastness are assessed on a scale of 1 (poor) to 5 (excellent).
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (0.01 mol)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beakers (250 mL and 100 mL)
Procedure:
-
In a 250 mL beaker, add 0.01 mol of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process.
-
In a separate 100 mL beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[1]
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[1] The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
2-Naphthol (0.01 mol)
-
10% aqueous Sodium Hydroxide (NaOH) solution (50 mL)
-
Ice bath
-
Beaker (400 mL)
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Vacuum oven
Procedure:
-
In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.[1]
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.[1]
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.[1]
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Visualizations
The following diagrams illustrate the general workflow for azo dye synthesis and the specific reaction scheme for the synthesis of an azo dye from this compound and 2-naphthol.
Caption: General workflow for the synthesis of an azo dye.
Caption: Reaction scheme for azo dye synthesis.
References
Application Notes and Protocols: 3-Chloro-5-methylaniline as a Key Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloro-5-methylaniline as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms.
Introduction to this compound in Pharmaceutical Synthesis
This compound, also known as 3-chloro-5-methylbenzenamine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its specific substitution pattern makes it a valuable precursor for the construction of complex heterocyclic scaffolds found in a variety of bioactive molecules. In the pharmaceutical industry, it is particularly noted for its role in the synthesis of targeted therapies, including kinase inhibitors.
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 1-chloro-3-methyl-5-nitrobenzene.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-chloro-3-methyl-5-nitrobenzene
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), add tin (II) chloride dihydrate (32.8 g, 146 mmol).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction completion using an appropriate analytical technique (e.g., TLC).
-
Upon completion, concentrate the solution under reduced pressure to remove the ethanol.
-
Redissolve the residue in an aqueous sodium hydroxide solution.
-
Filter the mixture and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a light yellow solid.[1][2]
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-chloro-3-methyl-5-nitrobenzene | [1][2] |
| Reagent | Tin (II) chloride dihydrate | [1][2] |
| Solvent | Ethanol | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Yield | 97% | [1] |
| Purity | >95% (typical after chromatography) | [3] |
Synthesis Workflow
References
Synthetic Routes for Derivatives of 3-Chloro-5-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 3-chloro-5-methylaniline. This versatile building block is a key intermediate in the development of a wide range of compounds with potential applications in pharmaceuticals and materials science. The protocols outlined below focus on common and powerful synthetic transformations, including acylation, urea formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling.
Synthesis of this compound
The parent compound, this compound, can be efficiently synthesized from its corresponding nitroaromatic precursor, 1-chloro-3-methyl-5-nitrobenzene, through a reduction reaction. A common and high-yielding method involves the use of tin(II) chloride dihydrate in ethanol.
Experimental Protocol: Reduction of 1-Chloro-3-methyl-5-nitrobenzene
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), tin(II) chloride dihydrate (32.8 g, 146 mmol) is added. The reaction mixture is heated to reflux and stirred for 3 hours. Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an aqueous sodium hydroxide solution, filtered, and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound as a light yellow solid.[1]
Quantitative Data: Synthesis of this compound
| Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| 1-Chloro-3-methyl-5-nitrobenzene | SnCl₂·2H₂O, NaOH | Ethanol | 3 h | Reflux | ~97% |
N-Acylation: Synthesis of Amide Derivatives
The amino group of this compound can be readily acylated to form a variety of amide derivatives. This is a fundamental transformation that can be used to introduce diverse functional groups and modulate the electronic and steric properties of the molecule. A standard method involves the reaction with an acyl chloride or anhydride in the presence of a base.
Experimental Protocol: Synthesis of N-(3-chloro-5-methylphenyl)acetamide
In a suitable flask, this compound is dissolved in a solvent such as dichloromethane or tetrahydrofuran. A base, for example, triethylamine or pyridine (1.2 equivalents), is added to the solution. Acetic anhydride or acetyl chloride (1.1 equivalents) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Representative N-Acylation Reactions
| Amine | Acylating Agent | Base | Solvent | Time | Temperature | Yield |
| This compound | Acetic Anhydride | Triethylamine | Dichloromethane | 2 h | 0 °C to RT | High |
| This compound | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 4 h | 0 °C to RT | Good |
Urea Formation via Isocyanate Intermediate
Urea derivatives are another important class of compounds accessible from this compound. A common route involves the initial conversion of the aniline to an isocyanate, followed by reaction with an amine. The isocyanate can be generated using phosgene or a phosgene equivalent like triphosgene.
Experimental Protocol: Synthesis of 3-Chloro-5-methylphenylisocyanate and Subsequent Urea Formation
Step 1: Synthesis of 3-Chloro-5-methylphenylisocyanate [2] A solution of triphosgene (0.33 equivalents) in a dry, inert solvent like toluene is prepared. A solution of this compound (1 equivalent) and triethylamine (2.2 equivalents) in toluene is added dropwise at room temperature. The reaction mixture is then heated to 70 °C for 2 hours. After cooling, the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated and the isocyanate is purified by distillation under reduced pressure.[2]
Step 2: Synthesis of a Urea Derivative The synthesized 3-chloro-5-methylphenylisocyanate is dissolved in a dry aprotic solvent. The desired primary or secondary amine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature. The urea product often precipitates from the solution and can be collected by filtration. If the product is soluble, standard aqueous workup and purification by recrystallization or column chromatography are performed.
Quantitative Data: Isocyanate and Urea Formation
| Starting Material | Reagents | Solvent | Time | Temperature | Yield (Isocyanate) |
| This compound | Triphosgene, Triethylamine | Toluene | 2.5 h | RT to 70 °C | ~65%[2] |
| Isocyanate | Amine | Solvent | Time | Temperature | Yield (Urea) |
| 3-Chloro-5-methylphenylisocyanate | Ammonia | Dichloromethane | 1 h | RT | High |
| 3-Chloro-5-methylphenylisocyanate | Diethylamine | Tetrahydrofuran | 1 h | RT | High |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives from this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of the aryl chloride with a variety of primary and secondary amines to form N-aryl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging aryl chloride substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) are added. The tube is sealed, evacuated, and backfilled with the inert gas three times. To this, the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents) are added, followed by an anhydrous solvent such as toluene or 1,4-dioxane. The reaction mixture is then heated (typically 80-110 °C) and stirred for 2-24 hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | Good |
| This compound | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | Moderate-Good |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents). The vessel is flushed with an inert gas (nitrogen or argon). An anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) is then added. The reaction mixture is heated (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | Good |
| This compound | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (2) | dppf | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | Good-Excellent |
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic routes described in this document.
Caption: Synthesis of this compound.
Caption: Key synthetic routes for this compound derivatives.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Sandmeyer Reaction of 3-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Sandmeyer reaction of 3-Chloro-5-methylaniline, a critical transformation in synthetic organic chemistry for the introduction of various functional groups onto an aromatic ring. The Sandmeyer reaction is a two-step process that involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed nucleophilic substitution reaction.[1] This method is widely used in the synthesis of aryl halides, cyanides, and other derivatives that are often challenging to prepare by direct substitution methods.[2]
Reaction Principle
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The first step is the formation of a diazonium salt from the primary aromatic amine (this compound) by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[4] In the second step, the diazonium salt is treated with a copper(I) salt, such as copper(I) chloride, which catalyzes the replacement of the diazonium group with a chloride anion, liberating nitrogen gas.[5]
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aryl diazonium salts can be explosive in a dry state. Always keep the diazonium salt solution cold and use it immediately after preparation. Do not isolate the diazonium salt.
-
Handle concentrated acids and other hazardous chemicals with care.
Part 1: Diazotization of this compound
This part of the protocol describes the formation of the 3-chloro-5-methylbenzenediazonium chloride solution.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve this compound (e.g., 14.16 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. A precipitate of the aniline hydrochloride salt may form.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 7.25 g, 0.105 mol) in water (e.g., 20 mL) and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred aniline hydrochloride suspension. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.
-
Confirm the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn blue. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step.
Part 2: Sandmeyer Reaction - Synthesis of 1,3-Dichloro-5-methylbenzene
This part of the protocol describes the copper(I) chloride-catalyzed conversion of the diazonium salt to the corresponding aryl chloride.
Materials and Reagents:
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
The cold diazonium salt solution from Part 1
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
500 mL Erlenmeyer flask or beaker
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the 500 mL flask, prepare a solution of copper(I) chloride (e.g., 10.9 g, 0.11 mol) in concentrated hydrochloric acid (e.g., 30 mL). Cool this solution in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases. The mixture may be gently warmed (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1,3-dichloro-5-methylbenzene.
-
The crude product can be further purified by distillation or column chromatography.
Data Presentation
Table 1: Representative Yields for the Sandmeyer Reaction of Substituted Anilines.
| Starting Aniline | Product | Catalyst | Reported Yield (%) | Reference |
| Aniline | Chlorobenzene | CuCl | ~40% | [6] |
| 2-Nitro-4-methylaniline | 2-Bromo-1-methyl-3-nitrobenzene | CuBr | 90% | [6] |
| p-Toluidine | p-Chlorotoluene | CuCl | Not specified | [7] |
| 3-Acetylaniline | 3-Bromoacetophenone | CuBr | Not specified | [8] |
| 4-Cyanoaniline | 4-Bromobenzonitrile | CuBr₂/isoamyl nitrite | ~50% | [9] |
Note: The yields can vary significantly depending on the substrate, reaction conditions, and scale.
Mandatory Visualization
Caption: Mechanism of the Sandmeyer reaction.
Caption: Experimental workflow for the Sandmeyer reaction.
References
- 1. byjus.com [byjus.com]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Application of 3-Chloro-5-methylaniline in Agrochemical Synthesis: A Review of Publicly Available Information
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methylaniline is a substituted aromatic amine with potential for use as a building block in organic synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of information regarding its specific application in the synthesis of commercialized agrochemicals. While its isomers, particularly 3-chloro-2-methylaniline, are key intermediates in the production of major herbicides, the direct role of this compound in the agrochemical industry appears to be limited or not widely disclosed. This document summarizes the available information on the synthesis of this compound and its potential derivatization, while also providing context through the well-established agrochemical applications of its structural isomer.
Introduction: The Role of Substituted Anilines in Agrochemicals
Substituted anilines are a critical class of intermediates in the agrochemical industry. The nature and position of substituents on the aniline ring can significantly influence the biological activity, selectivity, and environmental fate of the final pesticide, herbicide, or fungicide. The chloro and methyl groups, in particular, are common moieties that can enhance the efficacy and modulate the physical properties of active ingredients.
While extensive research has been conducted on various isomers of chloro-methylanilines, this report focuses specifically on the publicly documented applications of this compound in agrochemical synthesis.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its corresponding nitro compound, 3-chloro-5-nitrotoluene.
Experimental Protocol: Synthesis of this compound
Reaction: Reduction of 3-chloro-5-nitrotoluene
Reagents and Materials:
-
3-chloro-5-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5-nitrotoluene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).
-
Upon completion, concentrate the solution under reduced pressure to remove the ethanol.
-
Redissolve the residue in an aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble tin salts.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-chloro-5-nitrotoluene |
| Product | This compound |
| Typical Yield | ~97% |
Note: This is a general laboratory-scale protocol. Industrial-scale synthesis may utilize different reducing agents and reaction conditions.
Potential for Agrochemical Synthesis: Derivatization to an Isocyanate
While no specific agrochemical has been identified as being synthesized from this compound, it can be converted into the reactive intermediate 3-chloro-5-methylphenyl isocyanate. Isocyanates are versatile building blocks that can react with a wide range of nucleophiles (e.g., alcohols, amines, thiols) to form carbamates, ureas, and thiocarbamates, which are classes of compounds known to exhibit pesticidal activity.
Experimental Protocol: Synthesis of 3-chloro-5-methylphenyl isocyanate
Reaction: Phosgenation of this compound
Reagents and Materials:
-
This compound
-
Triphosgene
-
Toluene
-
Triethylamine
-
Round-bottom flask
-
Dropping funnel
-
Stirrer
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve triphosgene in toluene.
-
In a separate vessel, prepare a solution of this compound and triethylamine in toluene.
-
Add the aniline/triethylamine solution dropwise to the triphosgene solution at room temperature over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at 70°C for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate and purify by distillation under reduced pressure to obtain 3-chloro-5-methylphenyl isocyanate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-chloro-5-methylphenyl isocyanate |
| Typical Yield | ~65% |
Isomeric Application: 3-Chloro-2-methylaniline in Herbicide Synthesis
In stark contrast to the limited information on this compound, its isomer, 3-chloro-2-methylaniline, is a well-established and crucial intermediate in the synthesis of the widely used herbicide, Quinclorac. Quinclorac is a selective herbicide effective against various grass weeds in rice and other crops.
The synthesis of Quinclorac from 3-chloro-2-methylaniline is a multi-step process that highlights the importance of this class of compounds in the agrochemical industry.
Diagrams
Caption: Synthesis of this compound.
Caption: Synthesis of 3-chloro-5-methylphenyl isocyanate.
Caption: Quinclorac Synthesis from 3-Chloro-2-methylaniline.
Conclusion
The application of this compound in the synthesis of commercial agrochemicals is not well-documented in publicly accessible sources. While protocols for its synthesis and derivatization to a reactive isocyanate exist, there is a lack of concrete examples of its use in the development of herbicides, fungicides, or insecticides. This is in sharp contrast to its isomer, 3-chloro-2-methylaniline, which is a key precursor to the herbicide Quinclorac.
For researchers and professionals in agrochemical development, this compound represents a potentially underexplored building block. Its unique substitution pattern may offer opportunities for the discovery of novel active ingredients. However, any such applications are likely to be in the early stages of research or part of proprietary development and are not currently in the public domain. Future patent filings and scientific publications should be monitored for any emerging applications of this compound in agrochemical synthesis.
Gas chromatography methods for analyzing 3-Chloro-5-methylaniline
An Application Note and Protocol for the Gas Chromatographic Analysis of 3-Chloro-5-methylaniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated gas chromatography (GC) method for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and professionals in drug development and chemical manufacturing, this document provides a foundational protocol using gas chromatography coupled with mass spectrometry (GC-MS). The narrative explains the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability. Protocols for sample preparation, instrument configuration, and method validation are presented to establish a self-validating and trustworthy analytical system.
Introduction: The Analytical Imperative for this compound
This compound (IUPAC Name: this compound; CAS No: 29027-20-1) is an aromatic amine intermediate crucial in the synthesis of various dyes, pesticides, and pharmaceutical compounds.[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and an amine group.
Chemical Structure and Properties:
Given its classification as a harmful substance—toxic if inhaled, ingested, or in contact with skin—and its potential to cause organ damage through repeated exposure, highly sensitive and specific analytical methods are essential.[3] This ensures product purity, monitors environmental contamination, and safeguards occupational health. Gas chromatography, particularly when coupled with a mass selective detector (MSD), offers the necessary selectivity and sensitivity for a reliable determination of this compound in various matrices.[4][5]
Principle of the Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analytical approach is based on the separation of this compound from the sample matrix using a high-resolution capillary gas chromatography column. The sample extract is injected into a heated inlet, where the analyte is vaporized and transferred onto the column by a carrier gas (typically helium). Separation is achieved based on the compound's boiling point and its differential partitioning between the stationary phase of the column and the mobile gas phase.
Following separation, the analyte elutes from the column and enters the mass spectrometer. In the MS, molecules are ionized, typically through electron ionization (EI), which fragments the molecule into a unique and reproducible pattern of ions. These ions are then separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical "fingerprint" for unequivocal identification. Quantification is achieved by comparing the analyte's response to that of calibration standards.[6]
Experimental Workflow and Protocols
This section outlines the complete methodology, from sample handling to final data analysis.
Required Instrumentation and Consumables
| Category | Item | Typical Specification |
| Instrumentation | Gas Chromatograph | Agilent 7890 or equivalent, with a split/splitless injector |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Analytical Balance | 4-decimal place readability | |
| pH Meter | Calibrated with standard buffers | |
| Vortex Mixer | Standard laboratory model | |
| Centrifuge | Capable of >3000 x g | |
| Nitrogen Evaporator | For solvent concentration | |
| GC Consumables | Capillary Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Injector Liner | Splitless, single taper glass wool liner | |
| Septa | High-temperature, low-bleed | |
| Vials & Caps | 2 mL amber glass vials with PTFE-lined septa | |
| Reagents & Standards | This compound | Certified reference standard (>95% purity)[7] |
| Internal Standard (IS) | 3-Chloro-4-fluoroaniline or similar deuterated aromatic amine[8] | |
| Solvents | Methylene chloride, Ethyl acetate (Pesticide or GC grade) | |
| Reagents | Anhydrous Sodium Sulfate (ACS grade), Sodium Hydroxide (10 M), Hydrochloric Acid (1 M) | |
| Carrier Gas | Helium (99.999% purity) |
Workflow Diagram
The overall analytical process is depicted below, illustrating the sequence from sample receipt to the final report.
Caption: Experimental workflow for this compound analysis.
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 3-Chloro-4-fluoroaniline) in the same manner.[8]
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with ethyl acetate to achieve concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 5 µg/mL).
Sample Preparation Protocol (Aqueous Matrix)
This protocol is adapted from established methods for aniline derivatives in water, such as EPA Method 8131.[9]
-
Sample Collection: Collect a 100 mL representative aqueous sample in a clean glass container.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard from the stock solution.
-
pH Adjustment: Adjust the sample pH to >11 using 10 M Sodium Hydroxide. This converts the anilinium salt to its free base form, which is more soluble in organic solvents.[5][9]
-
Liquid-Liquid Extraction (LLE): Transfer the alkalinized sample to a 250 mL separatory funnel. Add 30 mL of methylene chloride and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.
-
Combine Extracts: Drain the lower organic layer into a flask. Repeat the extraction two more times with fresh 30 mL portions of methylene chloride. Combine all three organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Gently evaporate the solvent to a final volume of approximately 0.5 mL using a stream of dry nitrogen in a warm water bath.
-
Reconstitution: Add ethyl acetate to the concentrated extract to reach a final, precise volume of 1.0 mL. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.[4] |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[6] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, balancing analysis time and resolution.[4] |
| Oven Program | Initial: 70 °C, hold 1 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 10 °C/min to 150 °C | Separates early-eluting, more volatile compounds.[8][10] | |
| Ramp 2: 15 °C/min to 280 °C | Elutes the target analyte and other higher-boiling compounds in a reasonable time. | |
| Hold: 5 min at 280 °C | Ensures all components are eluted from the column before the next run. | |
| MS Detector | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[8] |
| Acquisition Mode | Scan (m/z 40-300) & SIM | Scan mode is used for initial identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity. |
| SIM Ions for Quantification | m/z 141 (Quantifier), 105, 77 (Qualifiers) | The molecular ion (m/z 141) is typically the most abundant and specific. Qualifier ions confirm identity. |
Logic of Parameter Selection
The interplay between GC parameters is critical for achieving the desired analytical outcome: robust separation and high sensitivity.
Caption: Relationship between key GC-MS parameters and analytical goals.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines.[11] The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (r²) > 0.995 | Demonstrates a proportional response of the instrument to the analyte concentration over the working range.[11] |
| Accuracy | 85-115% Recovery | Measures the closeness of the experimental value to the true value, typically assessed by spiking a blank matrix.[11] |
| Precision | Relative Standard Deviation (RSD) < 15% | Assesses the repeatability and reproducibility of the method when performed on multiple replicates.[11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of the analyte that can be accurately and precisely quantified.[11] |
| Specificity | No interfering peaks at the analyte retention time | Confirms that the method can unequivocally assess the analyte in the presence of other components. |
Quality Control (QC): During routine analysis, include a calibration blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of samples to continuously monitor method performance.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. By detailing the causality behind experimental choices and embedding protocols within a system of validation and quality control, this guide equips researchers and scientists with the tools to generate accurate, reliable, and defensible data. The methodologies described are based on established principles for the analysis of aromatic amines and can be adapted for various sample matrices with appropriate validation.
References
- 1. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
- 2. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. H66518.MD [thermofisher.com]
- 8. d-nb.info [d-nb.info]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 3-Chloro-5-methylaniline Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-Chloro-5-methylaniline. The described protocol is designed for accuracy, precision, and high-throughput analysis in research, quality control, and drug development settings. This document provides comprehensive experimental procedures, data presentation, and visual workflows to ensure straightforward implementation.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable analytical technique for separating, identifying, and quantifying components in a mixture.[1] This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Formic Acid: (≥ 99%)
-
Methanol: HPLC grade (for sample preparation)
-
Sample of this compound: To be analyzed
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower, Chromeleon).
Table 1: Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Sample and Standard Preparation
Reference Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask with methanol to obtain a stock solution of approximately 1 mg/mL.[2]
-
Further dilute this stock solution with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample to be tested.
-
Dissolve in a 25 mL volumetric flask with methanol.
-
Dilute to the mark with methanol to obtain a solution of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Further dilute this filtered solution with the initial mobile phase to a final concentration of 0.1 mg/mL.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 3: Example Data for Purity Calculation
| Peak Name | Retention Time (min) | Area (mAU*s) | Area % |
| Impurity 1 | 4.58 | 1500 | 0.15 |
| Impurity 2 | 6.21 | 3500 | 0.35 |
| This compound | 8.92 | 992000 | 99.20 |
| Impurity 3 | 10.15 | 3000 | 0.30 |
| Total | 1000000 | 100.00 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Purity Calculation Logic
Caption: Logical flow for calculating the purity of this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes injecting the reference standard solution multiple times (e.g., n=5) and evaluating parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates. The acceptance criteria for these parameters should be defined in the laboratory's standard operating procedures.
Conclusion
The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is straightforward, robust, and provides accurate and reproducible results. The provided workflows and data presentation formats are intended to facilitate easy adoption and implementation in a laboratory setting.
References
Application Note: A Standardized Protocol for the N-acetylation of 3-Chloro-5-methylaniline
Abstract
This application note provides a detailed experimental procedure for the N-acetylation of 3-chloro-5-methylaniline to synthesize N-(3-chloro-5-methylphenyl)acetamide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and reproducible method for the preparation of this acetamide derivative. The procedure includes a comprehensive list of materials, step-by-step instructions for synthesis and purification, and methods for product characterization. All quantitative data is presented in a clear tabular format, and a Graphviz diagram illustrates the experimental workflow.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The resulting acetamides are often important intermediates in the pharmaceutical and agrochemical industries. This compound is a substituted aniline that can be a precursor to various biologically active molecules. Its N-acetylation yields N-(3-chloro-5-methylphenyl)acetamide, a compound with potential applications in the development of novel therapeutic agents and other advanced materials. This document outlines a reliable and efficient laboratory-scale procedure for this conversion using acetic anhydride as the acetylating agent.
Data Presentation
The physical and chemical properties of the reactant and the expected product are summarized in the table below. This data is essential for calculating reagent quantities, understanding the reaction's stoichiometry, and for the characterization of the final product.
| Property | This compound (Reactant) | N-(3-chloro-5-methylphenyl)acetamide (Product) |
| Molecular Formula | C₇H₈ClN | C₉H₁₀ClNO |
| Molar Mass | 141.60 g/mol [1] | 183.63 g/mol (Calculated) |
| Appearance | Yellow to red-brown liquid | Expected to be an off-white to beige solid |
| Melting Point | Not readily available | Not readily available |
| Boiling Point | 248.6±20.0 °C at 760 Torr | Not available |
| Solubility | Insoluble in water | Expected to be soluble in organic solvents |
Experimental Protocol
This protocol details the necessary reagents, equipment, and steps for the synthesis, purification, and characterization of N-(3-chloro-5-methylphenyl)acetamide.
Materials and Equipment
-
Reagents:
-
This compound (98% purity or higher)
-
Acetic anhydride (ACS grade)
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (95%)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Büchner funnel and filter flask
-
Vacuum source
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Rotary evaporator
-
Standard laboratory glassware
-
Synthesis Procedure
-
Dissolution of the Amine: In a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 35.3 mmol). To this, add 30 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (e.g., 3.5 mL) while stirring. Continue stirring until the aniline salt fully dissolves.
-
Acetylation Reaction: To the dissolved aniline salt solution, add acetic anhydride (e.g., 4.0 mL, 42.4 mmol) in one portion. Immediately follow with the addition of a solution of sodium acetate (e.g., 6.0 g, 73.1 mmol) in 20 mL of deionized water.
-
Precipitation and Isolation: Stir the reaction mixture vigorously. A white or off-white precipitate of N-(3-chloro-5-methylphenyl)acetamide should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
Purification
-
Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot 95% ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Characterization
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using TLC. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the spots under a UV lamp.
-
Melting Point: Determine the melting point of the dried, purified product and compare it to the literature value if available.
-
Spectroscopic Analysis: For unambiguous structure confirmation, characterize the product using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and eye irritation.[1]
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive.
Conclusion
This application note provides a robust and detailed protocol for the N-acetylation of this compound. The described procedure is suitable for laboratory-scale synthesis and yields the desired product in a straightforward manner. The inclusion of purification and characterization steps ensures the final product's identity and purity. This protocol should serve as a valuable resource for chemists engaged in the synthesis of novel organic compounds for various applications.
References
Application Notes: 3-Chloro-5-methylaniline as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methylaniline is a substituted aromatic amine that serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the aniline ring, provides steric and electronic properties that are leveraged in the design of agrochemicals, dyes, and particularly, pharmaceutical agents. The presence of the reactive amino group allows for a variety of chemical transformations, making it a valuable scaffold for generating molecular diversity. These notes provide an overview of its applications, detailed experimental protocols for its synthesis and use, and an example of its potential role in the development of targeted therapies.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 29027-20-1[1] |
| Molecular Formula | C₇H₈ClN[1] |
| Molecular Weight | 141.60 g/mol [1] |
| Appearance | Light yellow to brown solid or liquid[2] |
| Boiling Point | 248.6 ± 20.0 °C at 760 Torr |
| pKa | 3.66 ± 0.10 (Predicted) |
Synthesis of this compound
The following protocol details the synthesis of this compound from 3-chloro-5-nitrotoluene.
Experimental Protocol: Reduction of 3-chloro-5-nitrotoluene
Objective: To synthesize this compound via the reduction of the corresponding nitro compound.
Materials:
-
1-chloro-3-methyl-5-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chloro-3-methyl-5-nitrobenzene (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
-
Upon completion of the reaction, concentrate the solution under reduced pressure.
-
Redissolve the residue in an aqueous sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 1-chloro-3-methyl-5-nitrobenzene | 171.58 | 5.0 | 29 |
| Tin(II) chloride dihydrate | 225.63 | 32.8 | 146 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 141.60 | 4.0 | 97 |
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 6.56 (s, 1H), 6.48 (s, 1H), 6.36 (s, 1H), 3.66 (bs, 2H), 2.23 (s, 3H).
-
ESI-MS: m/z 141.7 [M+H]⁺.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Substituted anilines are a cornerstone in the development of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. This compound is a valuable building block for creating libraries of potential kinase inhibitors.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
The following is a representative protocol for the synthesis of a substituted aminopyrimidine, a common core structure in many kinase inhibitors, using this compound. This reaction is an adaptation of known procedures for synthesizing similar kinase inhibitor scaffolds.
Objective: To synthesize N-(3-chloro-5-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, a potential kinase inhibitor intermediate.
Materials:
-
This compound
-
2,4,6-Trichloropyrimidine
-
1-Methylpiperazine
-
Triethylamine (TEA)
-
1-Pentanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2,6-Dichloro-N-(3-chloro-5-methylphenyl)pyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in THF (50 mL), add this compound (1.41 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Quench the reaction with brine (25 mL) and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product, which can be purified by silica gel column chromatography.
Step 2: Synthesis of N-(3-chloro-5-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
-
In a reaction vessel, combine the product from Step 1 (e.g., 2.88 g, 10 mmol, assuming the previous step was carried out at this scale) and 1-methylpiperazine (2.0 g, 20 mmol) in 1-pentanol (20 mL).
-
Heat the reaction mixture at 140 °C for 2 hours.
-
After cooling, purify the crude residue directly by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final product.
Representative Biological Data for Structurally Similar Kinase Inhibitors
While specific biological data for the direct product of the above synthesis is not available, the table below presents the inhibitory activity of structurally related aminopyrimidine-based kinase inhibitors against relevant cancer targets to illustrate the potential of this molecular scaffold.
| Compound Scaffold | Target Kinase | IC₅₀ (nM) |
| 4-Anilino-pyrimidine | EGFR | 45 |
| Imidazoquinoxaline | Lck | < 5[3] |
| Diarylamine-acrylamide | MEK1 | 10.29[4] |
| Aminopyrimidine | PLK4 | 6.7[5] |
Signaling Pathway
Many kinase inhibitors target the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[4] A molecule synthesized from this compound, such as the aminopyrimidine derivative described above, could potentially inhibit a kinase within this pathway, for example, MEK1/2.
Caption: The MAPK/ERK signaling pathway and the potential point of inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a starting material is depicted below.
Caption: A typical workflow for drug discovery starting from a building block.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its application spans various fields, with a significant potential in the discovery of novel therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic and drug discovery endeavors. The logical progression from this building block to complex, biologically active molecules underscores its importance in modern medicinal chemistry.
References
- 1. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-methylaniline
Welcome to the technical support center for the synthesis of 3-Chloro-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound most commonly proceeds via the reduction of a nitro group precursor. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.
Issue 1: Low Yield of this compound
A diminished yield is one of the most frequent challenges. The root cause often lies in the reaction conditions or the purity of the starting materials.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Temperature: For reductions using metal catalysts like iron powder, ensure the reaction is maintained at an optimal temperature, typically between 85-95°C, to drive the reaction to completion.
-
Reagent Stoichiometry: An insufficient amount of the reducing agent is a common culprit. For instance, when using tin(II) chloride dihydrate (SnCl₂·2H₂O), a significant molar excess is often required.[1][2]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Dehalogenation: A common side reaction is the hydrodechlorination of the starting material or product, leading to the formation of 3-methylaniline. This is particularly prevalent during catalytic hydrogenation if the catalyst is too active or the reaction conditions are too harsh.
-
Mitigation: When using catalytic hydrogenation, select a catalyst with appropriate activity. The addition of metal oxides to the reaction can help suppress dehalogenation. For reductions with metals in acidic media, controlling the temperature and the rate of addition of the nitro compound can minimize this side reaction.
-
-
Formation of Azo or Azoxy Compounds: Incomplete reduction can lead to the formation of dimeric impurities.
-
Mitigation: Ensure a sufficient excess of the reducing agent and maintain adequate mixing to prevent localized depletion of the reductant.
-
-
-
-
Product Loss During Workup and Purification: The product can be lost during extraction and purification steps.
-
Solution:
-
Extraction pH: this compound is a base. During aqueous workup, ensure the pH of the solution is sufficiently basic (pH > 8) to deprotonate the anilinium salt and allow for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Purification Method: While column chromatography can provide high purity, it can also lead to product loss on the stationary phase.[1] For larger scale reactions, consider vacuum distillation for purification.[3][4]
-
-
Issue 2: Impure Product
The final product may be contaminated with starting materials, byproducts, or reagents.
Potential Causes and Solutions:
-
Unreacted Starting Material: As mentioned, incomplete reaction is a primary cause.
-
Solution: Optimize reaction conditions as described above. If unreacted starting material persists, a careful purification by column chromatography, paying close to the elution profile, will be necessary.
-
-
Contamination with Isomers: If the synthesis of the precursor, 3-chloro-5-nitrotoluene, is not regioselective, isomeric impurities may be carried through to the final product.
-
Solution: Ensure the purity of the 3-chloro-5-nitrotoluene starting material. If isomeric impurities are present, a fractional distillation or careful column chromatography of the final product may be required.
-
-
Residual Metal Salts: If using reducing agents like tin(II) chloride, residual tin salts can contaminate the product.
-
Solution: During the workup, after the reaction is complete, the solution is typically basified with aqueous sodium hydroxide. This precipitates the tin salts as tin hydroxides, which can then be removed by filtration.[1][2] Thorough washing of the organic extracts with water and brine will also help remove residual inorganic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable method is the reduction of 3-chloro-5-nitrotoluene.[5][6][7] This precursor is accessible and the reduction can be achieved with relatively inexpensive reagents like iron powder in the presence of an acid or with tin(II) chloride.[3][8]
Q2: What are the advantages and disadvantages of different reducing agents for the conversion of 3-chloro-5-nitrotoluene?
| Reducing Agent | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) | High yields are often reported.[1][2] The reaction is generally clean with predictable outcomes. | The cost of tin reagents is higher than iron. The workup requires the removal of tin salts, which can be cumbersome on a large scale. |
| Iron Powder (Fe) | It is a very cost-effective and environmentally benign reducing agent.[3][8] | The reaction is heterogeneous and requires vigorous stirring. The workup involves filtering off large amounts of iron sludge. |
| Catalytic Hydrogenation | This method is very clean, producing water as the only byproduct. It can be highly efficient. | The catalyst (e.g., Pd, Pt, Ni) can be expensive. There is a risk of dehalogenation, leading to the formation of 3-methylaniline. Specialized high-pressure equipment may be necessary. |
Q3: How can I effectively monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the non-polar starting material (3-chloro-5-nitrotoluene) and the more polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: Are there alternative synthetic strategies to access this compound?
Yes, other synthetic approaches exist, though they are less common for this specific molecule. These include:
-
Sandmeyer Reaction: This would involve the diazotization of 3,5-diaminotoluene followed by a copper(I) chloride mediated chlorination.[9][10][11][12] However, controlling the regioselectivity of the chlorination could be challenging. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[13]
Caption: General workflow of the Sandmeyer reaction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could theoretically be used to couple an amine source with 1,3-dichloro-5-methylbenzene.[14][15][16][17] However, achieving mono-amination selectively over di-amination would be a significant challenge.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Q5: What are the key safety precautions to consider during the synthesis of this compound?
-
Handling of Reagents:
-
Acids and Bases: Concentrated acids (like HCl) and strong bases (like NaOH) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Organic solvents are often flammable and volatile. Work in a well-ventilated fume hood and avoid ignition sources.
-
This compound: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[18] It can also cause skin and eye irritation.[18] Always handle it with appropriate PPE.
-
-
Reaction Hazards:
-
Exothermic Reactions: The reduction of nitro compounds can be highly exothermic. Add reagents slowly and with adequate cooling to control the reaction temperature.
-
Hydrogenation: When using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.
-
Experimental Protocol: Reduction of 3-Chloro-5-nitrotoluene with Tin(II) Chloride
This protocol is a representative example for the synthesis of this compound.
Materials:
-
3-Chloro-5-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-nitrotoluene (1.0 eq) in ethanol.[1][2]
-
To this solution, add tin(II) chloride dihydrate (approximately 5.0 eq) in portions.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.[1][2]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and cool the mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the solution becomes basic (pH > 8) and the tin salts precipitate.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to obtain the pure product.[1] A high yield of up to 97% has been reported for this method.[1][2]
References
- 1. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
- 2. This compound | 29027-20-1 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 6. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Example of Sandmeyer Reaction Provide an example of a Sandmeyer reaction.. [askfilo.com]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 3-Chloro-5-methylaniline by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-chloro-5-methylaniline using column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of this compound and other aromatic amines is silica gel (SiO₂). Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is typically used for flash column chromatography.
Q2: What are the key challenges when purifying this compound on silica gel?
A2: The primary challenge is the basic nature of the aniline's amino group, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues, including:
-
Peak tailing: The compound elutes from the column as a broad, asymmetrical band, which reduces separation efficiency.[1][2]
-
Irreversible adsorption: A portion of the product may bind strongly to the silica and not elute, leading to lower yields.
-
Compound degradation: The acidic nature of silica can sometimes degrade sensitive compounds.
Q3: How can I prevent peak tailing and improve the separation of this compound?
A3: To mitigate the issues caused by the interaction between the basic amine and acidic silica, you can:
-
Add a basic modifier to the eluent: A small amount of a volatile tertiary amine, such as triethylamine (TEA) (typically 0.1-1% v/v), or a few drops of aqueous ammonia in the mobile phase can neutralize the acidic silanol groups.[3][4]
-
Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel, which are less acidic and more suitable for purifying basic compounds.[3][5]
-
Employ end-capped silica gel: This type of silica has been treated to reduce the number of free silanol groups, thus minimizing unwanted secondary interactions.[2]
Q4: What are the potential impurities in crude this compound that I need to separate?
A4: If the crude this compound was synthesized by the reduction of 1-chloro-3-methyl-5-nitrobenzene using a reducing agent like tin(II) chloride (SnCl₂), the most likely impurities are:
-
Unreacted starting material: 1-chloro-3-methyl-5-nitrobenzene.
-
Intermediates from the reduction: Such as the corresponding nitroso and hydroxylamine compounds.[6]
-
Tin salts: If SnCl₂ was used, residual tin salts can be present if the workup was not thorough. These are typically removed during an aqueous workup before chromatography.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | The polarity of the developing solvent is too high or too low. | If the spots are all at the bottom of the plate (low Rf), increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are all at the top of the plate (high Rf), decrease the polarity of the solvent system. |
| Compound is Tailing (Streaking) on TLC and Column | The amino group of this compound is interacting with the acidic silica gel. | Add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the eluent.[3][4] Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica gel.[3][5] |
| No Compound Eluting from the Column | The eluent is not polar enough to move the compound. The compound may be irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is still not eluting, it may be necessary to flush the column with a very polar solvent like methanol. Consider using a less acidic stationary phase for future purifications. |
| Cracked or Channeled Column Bed | The silica gel was not packed properly, or the column ran dry. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent. |
| Low Yield of Purified Product | The compound is irreversibly adsorbed to the silica gel. The fractions containing the product were not all collected. | Use a mobile phase modifier like TEA to reduce adsorption.[3][4] Carefully monitor the fractions by TLC to ensure all product-containing fractions are collected. |
| Precipitate Formation in the Crude Sample Before Loading | If the synthesis involved a reduction with SnCl₂, incomplete removal of tin salts during the workup can lead to precipitation.[7][8] | Ensure the post-reaction workup is thorough. This may involve basifying the reaction mixture and filtering through a pad of Celite to remove tin salts before extraction.[8] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber.
-
Visualize the Plate: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize the Solvent System: Adjust the polarity of the solvent system until the Rf value of the this compound is approximately 0.25-0.35, with good separation from any impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for easy to difficult separations, respectively).[9]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[9]
-
Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If a gradient elution is used, start with a low polarity solvent and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the product (e.g., by NMR, melting point). A successful purification can yield a product with a purity of >95% and a recovery of over 90%.[10]
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Rf Range for this compound | Notes |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | A good starting point for many aromatic amines. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.5 | Suitable for more polar impurities. |
| Hexane / Diethyl Ether (8:2 to 6:4) | 0.2 - 0.4 | An alternative to ethyl acetate systems. |
| Add 0.1-1% Triethylamine (TEA) to any of the above systems | Similar to above, but with improved peak shape | Recommended to reduce peak tailing.[3][4] |
Table 2: General Guidelines for Silica Gel Loading Capacity
| Separation Difficulty (ΔRf) | Loading Capacity (% of Silica Gel Weight) |
| Easy (ΔRf > 0.2) | 5 - 10% |
| Moderate (0.1 < ΔRf < 0.2) | 1 - 5% |
| Difficult (ΔRf < 0.1) | < 1% |
Note: These are general guidelines. The optimal loading capacity should be determined empirically. Bare silica generally has a higher loading capacity than functionalized silica.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of 3-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Chloro-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory and industrial synthesis of this compound involves the reduction of a substituted nitroaromatic compound. The two primary routes are:
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Reduction of 3-Chloro-5-nitrotoluene: This is a widely used method where the nitro group is reduced to an amine. Common reducing agents include tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation.
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From 2-Methyl-4-nitroaniline: This route involves a Sandmeyer-type reaction sequence. First, the amino group of 2-methyl-4-nitroaniline is diazotized, followed by a deamination/chlorination step to yield 3-chloro-5-nitrotoluene. This intermediate is then reduced to the final product.
Q2: What are the potential side products in the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Incomplete reduction products: When reducing 3-chloro-5-nitrotoluene, incomplete reaction can lead to the formation of 3-chloro-5-methylnitrosobenzene and N-(3-chloro-5-methylphenyl)hydroxylamine.
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Hydrodechlorination products: During catalytic hydrogenation, the chlorine atom can be replaced by hydrogen, leading to the formation of 3-methylaniline.
-
Isomeric impurities: If the synthesis starts from m-toluidine, over-chlorination or non-selective chlorination can result in the formation of other chloro-methylaniline isomers.
-
Dimerization and oligomerization products: Under certain conditions, especially during the reduction of nitroarenes, dimerization or oligomerization of intermediates can occur, leading to complex mixtures of higher molecular weight byproducts.
Q3: How can I purify the crude this compound?
A3: Purification of the final product is crucial to remove side products and unreacted starting materials. Common purification techniques include:
-
Distillation: Vacuum distillation is effective for separating this compound from less volatile impurities.
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Crystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product.
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Column Chromatography: For small-scale preparations or to remove closely related impurities, silica gel column chromatography is a powerful purification method.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound in SnCl2 Reduction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material (3-chloro-5-nitrotoluene) | Insufficient amount of reducing agent (SnCl2). | Ensure a sufficient molar excess of SnCl2 is used (typically 4-5 equivalents). |
| Inadequate reaction temperature or time. | Monitor the reaction temperature and ensure it is maintained at reflux. Increase the reaction time if necessary, monitoring the reaction progress by TLC or GC. | |
| Formation of a complex mixture of products | Reaction intermediates are not fully reduced. | Ensure the reaction goes to completion. The presence of 3-chloro-5-methylnitrosobenzene and N-(3-chloro-5-methylphenyl)hydroxylamine can indicate incomplete reduction. |
| Side reactions due to improper pH during workup. | After the reduction, ensure the reaction mixture is made strongly basic (pH > 10) with a concentrated base like NaOH to precipitate tin salts and liberate the free aniline for extraction. |
Problem 2: Presence of Hydrodechlorination Product (3-Methylaniline) in Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of 3-methylaniline detected by GC-MS or NMR. | Catalyst is too active or used in high concentration. | Use a less active catalyst or a lower catalyst loading. Palladium on carbon (Pd/C) is a common catalyst; consider using a lower percentage of Pd or a different support. |
| High hydrogen pressure or temperature. | Optimize the reaction conditions by lowering the hydrogen pressure and/or the reaction temperature to minimize the hydrodechlorination side reaction. | |
| Presence of catalyst poisons that selectively inhibit the desired reaction. | Ensure the starting material and solvent are pure and free from potential catalyst poisons like sulfur compounds. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Chloro-5-nitrotoluene with SnCl2
This protocol describes a common laboratory-scale synthesis.
Materials:
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3-Chloro-5-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
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Sodium hydroxide (NaOH)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO4)
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Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-5-nitrotoluene (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in SnCl2 Reduction
Caption: Troubleshooting workflow for low yield in the SnCl2 reduction synthesis of this compound.
Signaling Pathway of Side Product Formation in Catalytic Hydrogenation
References
Technical Support Center: Recrystallization of 3-Chloro-5-methylaniline
This technical support guide provides detailed information and troubleshooting advice for the purification of 3-Chloro-5-methylaniline via recrystallization. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A promising starting point is a mixed solvent system of ethanol and water . Ethanol will act as the primary solvent in which this compound is soluble, especially when hot. Water will serve as the anti-solvent, reducing the solubility as the solution cools, thus promoting crystallization.
Q2: How do I perform a recrystallization using an ethanol/water mixed solvent system?
Please refer to the detailed experimental protocol provided in this guide. The general principle involves dissolving the crude this compound in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy. The subsequent slow cooling of this saturated solution should yield purified crystals.
Q3: My compound has an oily appearance and is dark. Will this affect the recrystallization?
Yes, the dark color indicates the presence of impurities, likely due to oxidation, which is common for anilines. These impurities can inhibit crystallization and contaminate the final product. It is advisable to use a decolorizing agent, such as activated charcoal, during the recrystallization process to remove these colored impurities. The oily nature of the crude product suggests the presence of impurities that may lower the melting point. Recrystallization should help in separating the desired crystalline solid from these oily impurities.
Q4: How can I assess the purity of my recrystallized this compound?
The purity of the recrystallized product can be determined by several methods:
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Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under appropriate conditions.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any residual impurities.
Solvent Screening Guide
While an ethanol/water system is recommended as a starting point, the following table provides a qualitative guide for screening other potential solvents based on general principles for halogenated anilines.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often effective in a mixed system with water. |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. A potential single or mixed solvent. |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both the solvent and the solute. |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol describes a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution 1: Reheat the solution to dissolve the oil. Add more of the primary solvent (ethanol) to decrease the saturation level.
-
Solution 2: Ensure the solution cools slowly. Rapid cooling can favor the formation of an oil over crystals. Insulate the flask to slow down the cooling rate.
Q2: No crystals are forming even after the solution has cooled in an ice bath. What are my options?
A2: This usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.
-
Solution 1: If the solvent is volatile, you can evaporate some of it by gently heating the solution in a fume hood to increase the concentration of the compound.
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Solution 2: Add a "seed crystal" of pure this compound to the solution to initiate crystallization.
-
Solution 3: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
Q3: The crystals are very small or appear as a powder. How can I get larger crystals?
A3: The formation of small crystals is often a result of rapid cooling or excessive agitation during the crystallization process.
-
Solution: For larger crystals, ensure the solution cools as slowly as possible without disturbance. An insulated container can be used to slow down the rate of cooling.
Q4: The yield of my recrystallized product is very low. What could be the reason?
A4: A low yield can be caused by several factors:
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Too much solvent: Using an excessive amount of solvent will keep more of the compound dissolved even at low temperatures.
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Premature crystallization: If the compound crystallizes during the hot filtration step, it will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
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Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
Visual Guides
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in recrystallization.
Technical Support Center: Purification of 3-Chloro-5-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylaniline. The following information addresses common issues related to the removal of color impurities and overall purification of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of color in my this compound sample?
A1: Color in this compound is typically due to the presence of impurities. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of highly colored polymeric byproducts.[1] The presence of unreacted starting materials or byproducts from the synthesis can also contribute to discoloration.[2] For instance, a common synthesis route for this compound results in a crude product that is often described as a "light yellow solid" even after initial purification, indicating that some level of color is expected from the synthesis itself.[3]
Q2: What are the primary methods for removing color impurities from this compound?
A2: The most effective methods for decolorizing and purifying this compound include:
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Recrystallization: This technique is effective for removing soluble impurities and can be enhanced with the use of activated carbon for color removal.
-
Activated Carbon Treatment: This is a common and effective method for adsorbing colored impurities from a solution of the compound.[2]
-
Vacuum Distillation: This method is suitable for separating this compound from non-volatile impurities, such as polymers and salts.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.[3]
Q3: Can you provide a starting protocol for the recrystallization of this compound?
A3: Yes, based on the general properties of haloaryl anilines, a recrystallization can be attempted using a non-polar solvent like hexanes or a similar petroleum ether fraction.
Experimental Protocol: Recrystallization
-
Solvent Selection: Place a small amount of the colored this compound in a test tube and add a small volume of hexanes. Heat the mixture gently. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of hot hexanes required for complete dissolution.
-
Decolorization (Optional): If the solution is still colored, allow it to cool slightly and add a small amount of activated carbon (approximately 1-2% w/w of the aniline). Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexanes.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to remove residual solvent.
Q4: How do I perform an activated carbon treatment to decolorize my sample?
A4: Activated carbon treatment is typically performed in conjunction with recrystallization. The following protocol outlines the key steps.
Experimental Protocol: Activated Carbon Treatment
-
Dissolve the Compound: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, toluene, or a recrystallization solvent in which it is highly soluble when hot) by heating the mixture.
-
Add Activated Carbon: Add powdered activated carbon to the solution. A general starting point is 1-5% of the weight of the crude compound.
-
Heat and Stir: Heat the mixture at or near the boiling point of the solvent for 15-30 minutes with continuous stirring. This allows for efficient adsorption of the colored impurities onto the carbon.
-
Hot Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product.
-
Isolate the Product: The decolorized filtrate can then be subjected to crystallization by cooling, or the solvent can be removed under reduced pressure to yield the purified product.
Troubleshooting Guides
Problem: The product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Steps |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure this compound can also be effective. |
| The solvent is not appropriate. | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents. |
| Impurities are inhibiting crystallization. | Consider a preliminary purification step, such as a simple filtration or a wash, before attempting recrystallization. |
Problem: The color is not completely removed after purification.
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of activated carbon was used. | Increase the amount of activated carbon in the next attempt (e.g., from 2% to 5% w/w). |
| The contact time with activated carbon was too short. | Increase the heating and stirring time after adding the activated carbon. |
| The impurities are not well-adsorbed by carbon. | Consider an alternative purification method such as column chromatography or vacuum distillation. |
| The compound is re-oxidizing upon exposure to air. | Handle the purified material under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool place. |
Problem: Low recovery of the product after purification.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling too quickly during filtration. |
| The product is significantly soluble in the cold solvent. | Choose a different recrystallization solvent in which the compound has lower solubility at low temperatures. |
| Loss of material during transfers. | Ensure all equipment is rinsed with the mother liquor to recover any residual product. |
Experimental Workflows
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision-making flowchart for troubleshooting the removal of color impurities.
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Notes |
| Recrystallization | 90-95% | >98% | Efficiency is highly dependent on the choice of solvent. |
| Recrystallization with Activated Carbon | 90-95% (with color) | >98% (colorless) | Very effective for removing colored impurities.[2] |
| Vacuum Distillation | 90-95% | >99% | Effective for removing non-volatile impurities.[1] |
| Column Chromatography | 85-95% | >99% | Can achieve very high purity but may be less scalable.[3] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and may require optimization for specific laboratory conditions and sample characteristics.
References
Stability of 3-Chloro-5-methylaniline in acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Chloro-5-methylaniline in acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal storage conditions.[1][2] It is important to store it in a cool, dark place away from incompatible materials.[3][4]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, reducing agents, and water.[1][2] Contact with strong oxidizing agents can lead to vigorous reactions.
Q3: How does this compound behave in acidic conditions?
A3: In the presence of strong acids, this compound, as an aromatic amine, is expected to form a corresponding anilinium salt. While generally stable, prolonged exposure to harsh acidic conditions (e.g., concentrated acids, elevated temperatures) may lead to degradation. Potential degradation pathways could involve hydrolysis or other acid-catalyzed reactions.
Q4: What is the expected stability of this compound in basic conditions?
A4: this compound is generally more stable in basic conditions compared to acidic conditions. However, under forcing conditions such as high temperatures and concentrated bases, degradation can occur. A potential degradation pathway in strong basic media is the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Q5: What are the potential degradation products of this compound under forced degradation conditions?
A5: Based on the general chemistry of chloroanilines, potential degradation products under acidic or basic stress could include:
-
3-Hydroxy-5-methylaniline: Formed through the hydrolysis of the chloro group.
-
Polymerization products: Anilines can be susceptible to oxidative polymerization, leading to colored impurities.
-
Other related substances: Depending on the specific conditions, other minor degradation products may be formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound solution upon adding acid. | Formation of anilinium salt or minor impurities reacting. | This is often expected. Proceed with the experiment while monitoring for any significant changes in purity by a suitable analytical method like HPLC. |
| Precipitate formation when dissolving in aqueous acidic or basic solution. | The salt form of the aniline may have limited solubility in the chosen solvent system. | Try using a co-solvent (e.g., methanol, acetonitrile) or adjust the concentration of the solution. |
| Unexpected peaks observed in chromatogram after acidic or basic treatment. | Degradation of this compound. | Conduct a forced degradation study to identify and characterize the degradation products. Use a stability-indicating analytical method. |
| Loss of assay of this compound over time in an acidic or basic formulation. | The compound is degrading under the storage conditions. | Perform a systematic stability study by varying pH, temperature, and light exposure to determine the optimal storage conditions for your formulation. |
Experimental Protocols
A forced degradation study is essential to definitively determine the stability of this compound and identify its degradation products.
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Procedure for Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of base before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw samples at the same time points as the acid hydrolysis study.
-
Neutralize the samples with an appropriate amount of acid before analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage of degradation.
-
Quantitative Data Summary (Hypothetical Results of a Forced Degradation Study)
| Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 | Room Temp | < 1% | Not Applicable |
| 1 M HCl | 24 | 60 | ~ 15% | 3-Hydroxy-5-methylaniline |
| 0.1 M NaOH | 24 | Room Temp | < 1% | Not Applicable |
| 1 M NaOH | 24 | 60 | ~ 10% | 3-Hydroxy-5-methylaniline |
Visualizations
Caption: Potential reaction pathways of this compound in acidic conditions.
Caption: Potential degradation pathway of this compound in basic conditions.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: 3-Chloro-5-methylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during experiments with 3-Chloro-5-methylaniline.
I. Diazotization and Sandmeyer Reactions
FAQs and Troubleshooting
Question 1: My diazotization of this compound is resulting in a low yield of the diazonium salt. What are the common causes and how can I improve it?
Answer: Low yields in the diazotization of this compound can stem from several factors. The primary reasons include incomplete reaction, decomposition of the diazonium salt, and unwanted side reactions.
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Incomplete Reaction: Ensure that the temperature is maintained between 0-5 °C, as higher temperatures can lead to the decomposition of the unstable diazonium salt.[1][2] It is also crucial to use a slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid) to drive the reaction to completion. You can check for the presence of excess nitrous acid using starch-iodide paper, which will turn blue-black in its presence.[1]
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Decomposition of Diazonium Salt: The diazonium salt of this compound is unstable at higher temperatures. It is imperative to use the diazonium salt solution immediately in the subsequent reaction (e.g., Sandmeyer reaction) to minimize decomposition.[1]
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Side Reactions: The most common side reaction is the formation of the corresponding phenol (3-Chloro-5-methylphenol) if the reaction temperature rises, as the diazonium group can be displaced by water.[2] Azo coupling, where the diazonium salt couples with unreacted this compound, can also occur, especially if the reaction medium is not sufficiently acidic.[2] Maintaining a high acidity suppresses such side reactions.[3]
Question 2: During the Sandmeyer reaction to introduce a halide (e.g., chloro, bromo), I am observing significant formation of byproducts. How can I increase the selectivity?
Answer: The formation of byproducts in a Sandmeyer reaction is a common issue. Key factors to control for improved selectivity include the purity of the diazonium salt, the catalyst, and the reaction conditions.
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Phenol Formation: As mentioned, if the diazonium salt solution is allowed to warm up before the addition of the copper(I) halide, phenol formation can become a major side reaction.[2] Ensure the diazonium salt solution is kept cold until it is added to the copper catalyst.
-
Biaryl Formation: Coupling of two aryl radicals can lead to the formation of biaryl compounds.[2] This can be minimized by using a well-dispersed, active copper(I) catalyst and maintaining a controlled reaction temperature.
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Azo Coupling: If the pH of the reaction mixture is not acidic enough, the diazonium salt can couple with the starting aniline or the product to form colored azo compounds.[2] Ensure the reaction is performed under strongly acidic conditions.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Diazotization Temperature | 0-5 °C | Decomposition of diazonium salt, formation of phenol. |
| Nitrous Acid Stoichiometry | 1.1 - 1.2 equivalents | Incomplete diazotization. |
| Acidity (Diazotization) | High (e.g., 2-3 M HCl/H₂SO₄) | Azo coupling side reactions. |
| Sandmeyer Catalyst | Freshly prepared Cu(I) salt | Lower yield and formation of byproducts. |
| Sandmeyer Temperature | 0-5 °C initially, then gentle warming | Decomposition of diazonium salt, phenol formation. |
Experimental Protocol: Diazotization of this compound and subsequent Sandmeyer Bromination
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (10 mmol, 1.42 g) in 3M hydrobromic acid (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (11 mmol, 0.76 g) in cold water (5 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (12 mmol, 1.72 g) in 48% hydrobromic acid (10 mL). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with 2M sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-3-chloro-5-methylbenzene.
-
References
Optimizing reaction conditions for the diazotization of 3-Chloro-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the diazotization of 3-Chloro-5-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Insufficient acidity leading to unwanted azo coupling side reactions. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure a sufficient excess of strong mineral acid (e.g., HCl) is used to fully protonate the aniline. |
| Low or no yield of the desired product | 1. Reaction temperature was too high, causing decomposition of the diazonium salt. 2. Incomplete dissolution of the this compound salt. 3. Degradation of the sodium nitrite reagent. | 1. Carefully monitor and control the temperature throughout the addition of sodium nitrite.[1] 2. Ensure the amine is fully dissolved in the acidic solution before cooling and adding the nitrite. 3. Use a freshly prepared solution of high-purity sodium nitrite. |
| Precipitate forms unexpectedly | 1. The amine salt is not fully soluble in the acidic medium. 2. The diazonium salt itself is precipitating from the solution. | 1. Increase the volume of the acidic solution to ensure complete dissolution of the amine salt. 2. Proceed with the subsequent reaction step immediately, as the diazonium salt is typically used in situ.[2] |
| Gas evolution (bubbling) observed | 1. Decomposition of the diazonium salt, releasing nitrogen gas. | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of this compound?
A1: The resulting 3-chloro-5-methylbenzenediazonium salt is thermally unstable. At temperatures above 5 °C, it can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[2]
Q2: What is the optimal acid to use for the diazotization of this compound, and why is high acidity necessary?
A2: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[3] High acidity is crucial for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the primary amine is fully protonated, which prevents it from coupling with the newly formed diazonium salt, a common side reaction.
Q3: How can I confirm the successful formation of the 3-chloro-5-methylbenzenediazonium salt?
A3: A common qualitative test is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]
Q4: What are the primary side reactions to be aware of during the diazotization of this compound?
A4: The main side reactions include the decomposition of the diazonium salt to form 3-chloro-5-methylphenol if the temperature is too high, and azo coupling between the diazonium salt and unreacted this compound if the acidity is too low.
Q5: Is it safe to isolate the solid 3-chloro-5-methylbenzenediazonium salt?
A5: It is generally not recommended to isolate diazonium salts in their solid, dry form as they can be explosive.[2] For safety, they are typically prepared in solution and used immediately in the subsequent reaction step.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 3-chloro-5-methylbenzenediazonium chloride salt in an aqueous medium, which can be directly used for subsequent reactions such as Sandmeyer or azo coupling reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq.) and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. Maintain this temperature throughout the diazotization process.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.[1] A clear solution of the diazonium salt should form.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
(Optional) Check for the presence of excess nitrous acid using starch-iodide paper. A positive test will result in the paper turning blue-black. If the test is negative, a small amount of additional sodium nitrite solution can be added.
-
The resulting cold solution of 3-chloro-5-methylbenzenediazonium chloride is now ready for use in the next synthetic step.
Data Presentation
The following table provides an example of how to systematically vary reaction conditions to optimize the yield of the diazonium salt. The yields presented here are illustrative for this compound and should be determined experimentally.
| Entry | Equivalents of HCl | Equivalents of NaNO₂ | Reaction Time (min) | Yield (%) | Observations |
| 1 | 2.0 | 1.0 | 15 | 75 | Incomplete conversion |
| 2 | 2.5 | 1.0 | 30 | 92 | Clear, pale-yellow solution |
| 3 | 3.0 | 1.0 | 30 | 95 | Clear, pale-yellow solution |
| 4 | 2.5 | 1.1 | 30 | 96 | Slight excess of nitrous acid detected |
| 5 | 2.5 | 1.0 | 60 | 91 | Slight darkening of the solution |
Visualizations
Reaction Mechanism
Caption: Mechanism of the diazotization of this compound.
Experimental Workflow
Caption: Experimental workflow for the diazotization of this compound.
References
Preventing oxidation of 3-Chloro-5-methylaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Chloro-5-methylaniline during storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a pale yellow to a brown or reddish-brown liquid/solid. What is the cause of this discoloration?
A1: The discoloration of this compound is primarily due to oxidation.[1] Aromatic amines, including substituted anilines, are susceptible to oxidation when exposed to atmospheric oxygen and/or light. This chemical transformation leads to the formation of colored impurities, which can affect the compound's purity, reactivity, and overall performance in downstream applications.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To maintain the integrity and purity of this compound, it is crucial to store it under conditions that minimize its exposure to oxygen and light. The recommended storage conditions are summarized in the table below.
Q3: Can I use an antioxidant to stabilize my this compound solution?
A3: While not a routine practice for the storage of the neat compound, the use of an antioxidant can be considered for solutions of this compound, especially if they are to be stored for an extended period after preparation. Hindered phenols, such as Butylated Hydroxytoluene (BHT), have been suggested as effective antioxidants for aromatic amines at low concentrations (e.g., 100-500 ppm).[2] However, it is imperative to verify that the chosen antioxidant does not interfere with your specific downstream application.
Q4: Is it necessary to store this compound under an inert atmosphere even if it is in a tightly sealed container?
A4: Yes, for long-term storage and to ensure the highest purity, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. While a tightly sealed container can limit the immediate ingress of atmospheric oxygen, repeated opening and closing of the container will introduce fresh oxygen. Purging the headspace of the container with an inert gas before sealing will displace the oxygen and significantly reduce the rate of oxidation.
Q5: If my this compound has already discolored, is it still usable?
A5: The usability of discolored this compound depends on the specific requirements of your experiment. For applications that are sensitive to impurities, it is advisable to use a fresh, pure sample. If the discoloration is minor, the material might still be suitable for less sensitive applications. However, it is strongly recommended to assess the purity of the discolored material using an appropriate analytical method, such as HPLC or GC-MS, before use.[3] If necessary, the compound can be purified by techniques like distillation or column chromatography.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Yellow to brown discoloration of the liquid/solid. | Exposure to atmospheric oxygen and/or light, leading to the formation of colored oxidation byproducts.[1][2] | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect from light. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is recommended. |
| Presence of insoluble particles in the sample. | Advanced oxidation and potential polymerization of degradation products. | The material is likely significantly degraded. It is recommended to discard the sample and use a fresh, unopened batch. If purification is attempted, it should be done with caution and the purity of the final product must be rigorously verified. |
| Inconsistent or unexpected experimental results. | Use of a partially oxidized and impure sample of this compound. The presence of impurities can interfere with the reaction. | Verify the purity of the this compound using the analytical protocol provided below. If the purity is compromised, use a fresh, high-purity sample for your experiments. Review and optimize your storage and handling procedures to prevent future degradation.[3] |
| Rapid discoloration of a freshly prepared solution. | The solvent may contain dissolved oxygen or impurities that catalyze oxidation. The solution is being handled or stored with exposure to light and air. | Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. Handle the solution under an inert atmosphere as much as possible and store it in an amber vial, protected from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Short-term) or -20 °C (Long-term) | Reduces the rate of chemical degradation and oxidation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a key driver of oxidation. |
| Container | Tightly sealed, amber glass bottle/vial | Protects from light, which can catalyze oxidation, and prevents exposure to air and moisture. |
| Handling | Minimize exposure to air and light | Reduces the opportunity for oxidation to occur during use. |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and to detect the presence of potential colored oxidation byproducts.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Volumetric flasks
-
Syringes and 0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a high-purity this compound standard and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Prepare a series of dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 10 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (and a secondary wavelength in the visible range, e.g., 400-450 nm, to detect colored impurities)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of peaks at later retention times, especially when monitoring in the visible wavelength range, may indicate the presence of oxidation byproducts.
-
Mandatory Visualization
Caption: Troubleshooting workflow for discolored this compound.
References
Technical Support Center: Synthesis of 3-Chloro-5-methylaniline and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-chloro-5-methylaniline and its derivatives. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common pitfalls and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of the nitro group of 3-chloro-5-nitrotoluene. A widely used and effective method is the reaction with tin(II) chloride dihydrate in an alcoholic solvent.[1] Catalytic hydrogenation is another common method, employing catalysts such as platinum on carbon (Pt/C) or Raney Nickel.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: A primary concern during the reduction of 3-chloro-5-nitrotoluene is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom, leading to the formation of 3-methylaniline as a byproduct. This is particularly a risk in catalytic hydrogenation, and the choice of catalyst and reaction conditions is crucial to minimize this side reaction.[2] Incomplete reduction can also lead to the formation of intermediates such as nitroso or hydroxylamine compounds.
Q3: My Buchwald-Hartwig amination reaction using a this compound derivative is not working. What are the common causes of failure?
A3: Aryl chlorides are known to be less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[3] Common reasons for failure include:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands are often required for the efficient coupling of aryl chlorides.
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Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvent Quality: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.
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Reaction Temperature: The temperature may need to be optimized; often, higher temperatures are required for less reactive aryl chlorides.
Q4: How can I purify crude this compound?
A4: Common purification methods include:
-
Column Chromatography: Silica gel column chromatography is an effective method for obtaining highly pure this compound.[2]
-
Distillation: Vacuum distillation can be used for purification, especially for larger quantities.[4]
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture can also be employed to purify the product.
Troubleshooting Guides
Synthesis of this compound via Nitro Reduction
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reaction time and monitor by TLC. - Ensure the reducing agent is fresh and added in sufficient excess. |
| Product loss during workup. | - Perform multiple extractions from the aqueous layer. - Ensure the pH is appropriately adjusted to ensure the aniline is in its free base form during extraction. | |
| Presence of 3-methylaniline impurity | Hydrodehalogenation. | - If using catalytic hydrogenation, consider a different catalyst (e.g., platinum-based catalysts may be less prone to dehalogenation than palladium-based ones under certain conditions).[2] - The use of additives like thiophene with platinum on charcoal has been shown to inhibit dehalogenation.[5] |
| Difficult purification | Formation of tin salts (if using SnCl₂). | - Ensure the reaction mixture is made sufficiently basic during workup to precipitate all tin salts before filtration. - Thoroughly wash the filtered solids to recover any adsorbed product. |
Buchwald-Hartwig Amination of this compound Derivatives
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion | Inactive catalyst. | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Unsuitable ligand. | - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Incorrect base. | - Try a stronger base like NaOtBu or LHMDS, or a weaker base like Cs₂CO₃ or K₃PO₄, depending on the substrate's sensitivity. | |
| Formation of side products | Hydrodehalogenation of the starting material. | - This can be a competing side reaction.[3] Optimizing the ligand and reaction conditions may minimize this. |
| Homocoupling of the amine or aryl halide. | - Adjust the stoichiometry of the reactants. - Lower the reaction temperature if possible. |
Quantitative Data
Table 1: Reduction of 3-Chloro-5-nitrotoluene to this compound
| Reducing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | - | Ethanol | Reflux | 3 | 97 | [2] |
| H₂ | Pt/C | - | 85-90 | 2 | 95.8 | [5] |
| Isopropanol/KOH | CoHMA | Isopropanol | Reflux | 1.5 | 88 |
Table 2: Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives with Primary Amines
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 |
| 3-Chloro-2-methylaniline | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Toluene | 90 | 12 | 91 |
| 3-Chloroaniline | Cyclopropylamine | Pd(OAc)₂ (2.0) | CyPF-tBu (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Tin(II) Chloride Reduction[2]
Materials:
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3-Chloro-5-nitrotoluene
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-5-nitrotoluene (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).
-
Heat the reaction mixture to reflux for 3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure.
-
Redissolve the residue in an aqueous sodium hydroxide solution and filter to remove tin salts.
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Extract the filtrate with ethyl acetate.
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Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a light yellow solid.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a this compound Derivative
Materials:
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This compound derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the this compound derivative, amine, palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide to 3-Chloro-5-methylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-methylaniline with structurally related alternatives, including 3-chloroaniline, 3-methylaniline, and aniline. The data presented herein, supported by detailed experimental protocols, offers valuable insights for the structural elucidation and quality control of these important chemical entities in research and development.
Comparative Analysis of 1H NMR Spectral Data
The chemical shifts (δ) of the protons in this compound and its analogues are summarized in the table below. All data was acquired in deuterated chloroform (CDCl3) as the solvent. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups significantly influences the chemical shifts of the aromatic protons, providing a clear basis for structural differentiation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic Hs | 6.56, 6.48, 6.36 | s, s, s | 1H, 1H, 1H |
| NH2 | 3.66 | bs | 2H | |
| CH3 | 2.23 | s | 3H | |
| 3-Chloroaniline | Aromatic Hs | 6.83, 6.73, 6.60, 6.53 | m, m, m, m | 1H, 1H, 1H, 1H |
| NH2 | 3.71 | bs | 2H | |
| 3-Methylaniline | Aromatic Hs | 7.08, 6.61, 6.56, 6.56 | t, d, d, s | 1H, 1H, 1H, 1H |
| NH2 | 3.59 | bs | 2H | |
| CH3 | 2.30 | s | 3H | |
| Aniline | Aromatic Hs | 7.18, 6.78, 6.68 | t, t, d | 2H, 1H, 2H |
| NH2 | 3.77 | bs | 2H |
s = singlet, d = doublet, t = triplet, m = multiplet, bs = broad singlet
Substituent Effects on Aromatic Proton Chemical Shifts
The positions of the chloro and methyl substituents in this compound lead to a simplified aromatic region in its 1H NMR spectrum compared to the other anilines. The three aromatic protons appear as distinct singlets, a unique feature aiding in its identification. The following diagram illustrates the influence of the substituents on the electron density of the aromatic ring and the resulting chemical shifts.
Caption: Influence of substituents on aromatic proton chemical shifts.
Experimental Protocol for 1H NMR Data Acquisition
The following is a standard protocol for obtaining high-resolution 1H NMR spectra of aniline derivatives.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid aniline compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 500 MHz NMR spectrometer was used for the data acquisition.[1]
-
Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium signal from the CDCl3 solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (zg30) is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): Typically 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic compounds.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
References
Comparative Analysis of 13C NMR Spectral Data for 3-Chloro-5-methylaniline and Structural Analogs
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-5-methylaniline and its structural analogs, 3-chloroaniline and 3-methylaniline. Due to the absence of publicly available experimental ¹³C NMR data for this compound, predicted values are utilized for comparison. This information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of related compounds.
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound (predicted) and its experimental counterparts, 3-chloroaniline and 3-methylaniline. All experimental data was recorded in deuterated chloroform (CDCl₃).
| Carbon Atom | This compound (Predicted, CDCl₃) | 3-Chloroaniline (Experimental, CDCl₃)[1] | 3-Methylaniline (Experimental, CDCl₃) |
| C1 (C-NH₂) | 147.9 | 144.1 | 149.34 |
| C2 | 113.1 | 109.4 | 113.10 |
| C3 (C-Cl) | 135.2 | 132.7 | 138.88 |
| C4 | 122.1 | 119.5 | 118.12 |
| C5 (C-CH₃) | 140.5 | 128.4 | 109.56 |
| C6 | 115.8 | 115.8 | 129.00 |
| CH₃ | 21.3 | - | 21.56 |
Note: Peak assignments for the experimental data are inferred based on established substituent effects in aromatic systems.
Experimental Protocols
The experimental data cited in this guide were obtained using standard ¹³C NMR spectroscopy techniques. A general protocol for acquiring such spectra is outlined below.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the solid analyte for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic molecules like anilines.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.
-
Transfer: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition:
-
Spectrometer Setup: The NMR experiment is performed on a spectrometer, for instance, a 400 MHz instrument.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is often required to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is transformed into a spectrum using Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as an internal reference.
Logical Workflow for NMR Data Analysis
The following diagram illustrates a typical workflow for acquiring and analyzing NMR data for chemical structure elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of 3-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 3-Chloro-5-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is objectively evaluated, with supporting experimental data from analogous compounds. Additionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as a viable alternative. Detailed experimental protocols and visual workflows are provided to assist in method selection and implementation.
Executive Summary
The accurate and sensitive quantification of this compound is critical for process optimization, quality control, and safety assessment in drug development. Both GC-MS and LC-MS/MS offer excellent selectivity and sensitivity for this purpose. GC-MS is a robust and widely available technique, particularly suitable for volatile and semi-volatile compounds. LC-MS/MS provides superior sensitivity and is ideal for the direct analysis of aqueous samples with minimal preparation. HPLC-UV, while generally less sensitive than mass spectrometry, offers a cost-effective and straightforward alternative for routine analysis where high sensitivity is not a primary requirement.
Performance Comparison
The following tables summarize the quantitative performance of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound and structurally related chloroanilines. Please note that direct comparative data for this compound is limited; therefore, data from closely related compounds such as 3-chloroaniline are included as representative examples.
Table 1: Comparison of Analytical Methods for Chloroaniline Analysis
| Parameter | GC-MS | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Principle | Separation by gas chromatography, detection by mass spectrometry. | Separation by gas chromatography, enhanced selectivity and sensitivity with tandem mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. |
| Sample Volatility | Required | Required | Not required | Not required |
| Derivatization | May be required to improve volatility and peak shape. | May be required. | Generally not required. | Not required. |
| Sensitivity | Good to Excellent | Excellent | Excellent | Moderate |
| Selectivity | High | Very High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost | Moderate | High | High | Low |
Table 2: Quantitative Performance Data for Chloroaniline Analysis
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| 3-Chloroaniline | GC-MS | 0.1 - 10 µg/mL | ~1.8 µg/L[1] | ~5 µg/L | 85-115 |
| Aniline Derivatives | GC-MS/MS | 0.1 - 100 µg/L[2] | 0.01 - 0.05 µg/L[3] | 0.1 µg/L[3] | >90 |
| 3-Chloroaniline | LC-MS/MS | 0.1 - 50 ng/mL[4] | 0.025 - 0.20 ng/mL[4] | 0.1 - 1.0 ng/mL[4] | 75-114[4] |
| p-Chloroaniline | HPLC-UV | 0.05 - 10 µg/L[5] | ~0.01 µg/L | ~0.05 µg/L | 95-105 |
Note: Data for 3-Chloroaniline and other aniline derivatives are used as representative values for this compound due to the limited availability of specific data for the target analyte.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure for the analysis of chloroanilines and can be adapted for this compound.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Adjust the pH of the aqueous sample (e.g., 100 mL) to >11 with 10 M sodium hydroxide.
-
Extract the sample three times with 30 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-MS Parameters
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Characteristic m/z for this compound (Expected): Molecular ion [M]+ at m/z 141 and 143 (due to chlorine isotopes). The ESI-MS data shows a protonated molecule [M+H]+ at m/z 141.7.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods for the analysis of primary aromatic amines.
a. Sample Preparation: Direct Injection or Dilution
-
For aqueous samples, direct injection may be possible after filtration through a 0.22 µm filter.[5]
-
For complex matrices, a simple dilution with the mobile phase may be sufficient.
b. LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from low to high organic content.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 3-Chloroaniline (as a starting point for optimization for this compound):
-
Parent ion: 128.0 m/z
-
Product ions: 92.1 m/z, 65.0 m/z
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general method for the analysis of chloroanilines.
a. Sample Preparation
-
Dilute the sample in the mobile phase to a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm filter before injection.
b. HPLC-UV Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS.
References
- 1. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. This compound CAS#: 29027-20-1 [m.chemicalbook.com]
An Infrared Spectroscopy-Based Comparative Analysis of 3-Chloro-5-methylaniline
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-chloro-5-methylaniline. Below, we present a comprehensive table of expected peak assignments, a comparison with related compounds, a standard experimental protocol for acquiring FT-IR data, and a workflow diagram for spectral analysis. This information is intended for researchers and professionals in the fields of chemistry and drug development to aid in the structural characterization of this and similar molecules.
Comparative FT-IR Peak Assignments
The FT-IR spectrum of this compound is characterized by absorption bands arising from its primary functional groups: the amine (-NH₂), the chloro (-Cl) group, the methyl (-CH₃) group, and the substituted benzene ring. The table below summarizes the expected vibrational modes and their corresponding frequency ranges, alongside a comparison with the known spectral data for aniline and m-chloroaniline to provide context.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predicted Peak for this compound (cm⁻¹) | Aniline (cm⁻¹) | m-Chloroaniline (cm⁻¹) |
| N-H Asymmetric Stretch | 3400 - 3500 | ~3480 | 3433 | 3455 |
| N-H Symmetric Stretch | 3300 - 3400 | ~3390 | 3356 | 3368 |
| Aromatic C-H Stretch | 3000 - 3100 | ~3050 | 3030-3080 | - |
| Aliphatic C-H Asymmetric Stretch | 2950 - 2975 | ~2965 | - | - |
| Aliphatic C-H Symmetric Stretch | 2865 - 2885 | ~2875 | - | - |
| N-H Bending (Scissoring) | 1550 - 1650 | ~1620 | ~1620 | ~1600 |
| Aromatic C=C Ring Stretch | 1450 - 1600 | ~1590, ~1470 | 1603, 1499 | 1595, 1480 |
| Aliphatic C-H Bending | 1440 - 1465 | ~1455 | - | - |
| C-N Stretch | 1200 - 1350 | ~1300 | ~1278 | - |
| C-H In-plane Bending | 1000 - 1300 | Multiple weak bands | 1176, 1028 | - |
| C-Cl Stretch | 850 - 550 | ~780 | - | ~800 |
| C-H Out-of-plane Bending | 675 - 900 | ~850, ~770 | 754, 694 | - |
Note: The predicted peak values for this compound are estimates based on characteristic group frequencies and comparison with related molecules. Experimental values may vary.
Analysis of Key Spectral Features:
-
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[1] The positions of these bands are sensitive to electron-donating or withdrawing substituents on the aromatic ring.
-
C-H Stretching: The spectrum will exhibit peaks just above 3000 cm⁻¹ characteristic of aromatic C-H stretching.[2] Additionally, absorptions from the methyl group's C-H stretching are expected to appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.[2]
-
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group gives rise to a strong absorption between 1550 and 1650 cm⁻¹.
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is observed in the 1200-1350 cm⁻¹ range.[1]
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 850 and 550 cm⁻¹.
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 675-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.
Experimental Protocol for FT-IR Analysis
The following is a generalized procedure for obtaining the FT-IR spectrum of a chemical compound like this compound, which is a liquid at room temperature.
Objective: To acquire a high-quality infrared spectrum of this compound for structural elucidation.
Materials:
-
This compound sample
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Alternatively, salt plates (NaCl or KBr) for thin-film analysis
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface (or salt plates) with the appropriate solvent and a lint-free wipe.
-
Record a background spectrum. This will measure the absorbance of the atmosphere and the crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application (ATR Method):
-
Place a small drop of the this compound liquid sample onto the center of the ATR crystal.
-
Ensure the crystal is fully covered by the sample. If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the major absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal or salt plates with the appropriate solvent and lint-free wipes to remove all traces of the sample.
-
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for analyzing a chemical compound using FT-IR spectroscopy, from sample preparation to final interpretation.
References
A Comparative Analysis of the Reactivity of 3-Chloro-5-methylaniline and its Toluidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-chloro-5-methylaniline against the three isomers of toluidine: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). Understanding the relative reactivity of these aromatic amines is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document presents a comparative analysis of their basicity and reactivity in key aromatic amine reactions—electrophilic substitution and diazotization—supported by available experimental data and theoretical principles.
Comparative Analysis of Basicity
The basicity of an aniline is a fundamental property that influences its nucleophilicity and overall reactivity. It is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Compound | Structure | pKa of Conjugate Acid | Basicity Ranking |
| p-Toluidine | 4-methylaniline | 5.12[1] | 1 (Most Basic) |
| m-Toluidine | 3-methylaniline | 4.69[1] | 2 |
| o-Toluidine | 2-methylaniline | 4.39[1] | 3 |
| This compound | This compound | 3.66 (Predicted)[2] | 4 (Least Basic) |
Analysis: The toluidine isomers are all more basic than aniline (pKa of conjugate acid ≈ 4.6) due to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom.[1] Among the toluidines, p-toluidine is the most basic, followed by m-toluidine, and then o-toluidine. The reduced basicity of o-toluidine is attributed to the steric hindrance of the ortho-methyl group, which can interfere with the solvation of the protonated form.[1]
This compound is predicted to be the least basic among the compounds compared. This is due to the strong electron-withdrawing inductive effect (-I) of the chlorine atom, which significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. Although the methyl group has an electron-donating effect (+I), it is not sufficient to overcome the deactivating effect of the chlorine atom.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a key reaction for functionalizing the benzene ring of these anilines. The reactivity and regioselectivity are governed by the electronic effects of the substituents already present on the ring.
Qualitative Reactivity Comparison:
| Compound | Substituents & Their Effects | Predicted Reactivity Ranking | Expected Major Products of Nitration |
| p-Toluidine | -CH₃ (activating, o,p-directing) | 1 (Most Reactive) | 2-Nitro-4-methylaniline |
| o-Toluidine | -CH₃ (activating, o,p-directing) | 2 | 4-Nitro-2-methylaniline, 6-Nitro-2-methylaniline |
| m-Toluidine | -CH₃ (activating, o,p-directing) | 3 | 2-Nitro-3-methylaniline, 4-Nitro-3-methylaniline, 6-Nitro-3-methylaniline |
| This compound | -CH₃ (activating, o,p-directing), -Cl (deactivating, o,p-directing) | 4 (Least Reactive) | 2-Nitro-3-chloro-5-methylaniline, 4-Nitro-3-chloro-5-methylaniline, 6-Nitro-3-chloro-5-methylaniline |
Analysis: The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in strongly acidic conditions, it gets protonated to the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group. To achieve selective ortho/para substitution, the amino group is often protected, for example, by acetylation to form an acetanilide.
The methyl group in the toluidines is an activating group, making the ring more susceptible to electrophilic attack than unsubstituted aniline.[3] In contrast, the chlorine atom in this compound is a deactivating group due to its strong inductive electron withdrawal, making this compound the least reactive towards electrophilic substitution.[3]
For this compound, the directing effects of the amino, chloro, and methyl groups must be considered. The amino group is the strongest activator and will primarily direct substitution to its ortho and para positions. The methyl and chloro groups will also influence the final product distribution. The positions ortho and para to the amino group are 2, 4, and 6. The methyl group at position 5 will further activate the ortho positions 4 and 6. The chloro group at position 3 will deactivate the ring, particularly at its ortho positions (2 and 4). Therefore, substitution is most likely to occur at positions 2, 4, and 6, with the relative yields depending on the interplay of these electronic and steric factors.
Reactivity in Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis. The rate of this reaction is dependent on the nucleophilicity of the amino group.
Qualitative Reactivity Comparison:
| Compound | Electronic Effect on Amino Group | Predicted Diazotization Rate Ranking |
| p-Toluidine | Electron-donating -CH₃ enhances nucleophilicity | 1 (Fastest) |
| m-Toluidine | Electron-donating -CH₃ enhances nucleophilicity | 2 |
| o-Toluidine | Electron-donating -CH₃ enhances nucleophilicity (steric hindrance may play a role) | 3 |
| This compound | Electron-withdrawing -Cl reduces nucleophilicity | 4 (Slowest) |
Analysis: The diazotization reaction involves the nucleophilic attack of the amino group on the nitrosating agent. The rate of this reaction is therefore sensitive to the electron density on the nitrogen atom. The electron-donating methyl group in the toluidine isomers increases the nucleophilicity of the amino group, leading to a faster diazotization rate compared to aniline. Conversely, the electron-withdrawing chlorine atom in this compound decreases the nucleophilicity of the amino group, resulting in a slower reaction rate. While direct kinetic data for this compound is not readily available, a study on the diazotization of substituted anilines showed that electron-withdrawing groups decrease the reaction rate.
Experimental Protocols
A. Protocol for Nitration of a Substituted Aniline (via Acetanilide)
This protocol involves the protection of the amino group by acetylation, followed by nitration and subsequent deprotection.
1. Acetylation (Protection of the Amino Group):
-
Dissolve the substituted aniline (e.g., this compound or a toluidine isomer) in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Gently warm the mixture for approximately 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the corresponding acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
2. Nitration of the Acetanilide:
-
Carefully dissolve the dried acetanilide in concentrated sulfuric acid, keeping the temperature low (0-5 °C) using an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for about 1 hour.
-
Pour the reaction mixture over crushed ice to precipitate the nitroacetanilide product.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
3. Hydrolysis (Deprotection):
-
Suspend the nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux until the solid has dissolved (approximately 30-60 minutes).
-
Cool the solution and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the nitroaniline product.
-
Collect the product by vacuum filtration, wash with water, and purify by recrystallization.
B. Protocol for Diazotization of a Substituted Aniline
This protocol describes the general procedure for the formation of a diazonium salt.
-
Dissolve the substituted aniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid). For less basic anilines, gentle heating may be required to achieve dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the anilinium salt. Maintain the temperature between 0 and 5 °C throughout the addition.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid).
-
The resulting cold solution of the diazonium salt can then be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling).
Visualizations
References
Purity Assessment of 3-Chloro-5-methylaniline: A Comparative Guide to Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's purity is a cornerstone of chemical research and pharmaceutical development. For crystalline solids like 3-Chloro-5-methylaniline, a substituted aromatic amine, melting point analysis serves as a rapid and accessible preliminary assessment of purity. This guide provides a comprehensive comparison of melting point determination against other prevalent analytical techniques, offering the necessary data and protocols to make informed decisions for purity validation.
Note on the Melting Point of this compound: As of the latest literature review, a definitive, experimentally verified melting point for pure this compound is not consistently reported in publicly available chemical databases. For the purpose of this illustrative guide, we will use a hypothetical, yet realistic, sharp melting point of 88-90°C for a pure sample.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a distinct physical property.[1] Impurities present in the crystalline lattice disrupt the uniform intermolecular forces, requiring less energy to break them down.[2] This phenomenon, known as melting point depression, results in two observable effects: a lowering of the melting temperature and a broadening of the melting range. A pure compound typically exhibits a sharp melting range of 0.5-2°C, whereas an impure sample will melt over a wider and lower temperature range.[3]
Potential Impurities in this compound
The common synthesis of this compound involves the reduction of 3-chloro-5-nitrotoluene.[4][5] Based on this pathway, potential impurities may include:
-
Unreacted Starting Material: Residual 3-chloro-5-nitrotoluene.
-
Isomeric Byproducts: Other isomers of chloro-methylaniline or chloro-nitrotoluene that may have formed during the synthesis.
-
Solvents: Residual solvents from the reaction or purification process, such as ethanol.
-
Degradation Products: Compounds formed by the decomposition of the product, often due to exposure to light or air.
Data Presentation: Melting Point Analysis
The following table illustrates the expected melting point observations for this compound of varying purity levels, based on our hypothetical value for the pure compound.
| Purity Level | Expected Melting Point Range (°C) | Range Width (°C) | Observations |
| High Purity (>99.5%) | 88 - 90 | ~2 | Sharp melting range, close to the reference value. |
| Moderately Pure (95-99%) | 84 - 89 | >3 | Depressed melting point and a broadened range. |
| Impure (<95%) | <84 | Wide | Significant depression and a very broad melting range. |
Comparison with Alternative Purity Assessment Methods
While melting point analysis is a valuable tool, it is often complemented by more quantitative and specific techniques.[6] The following table compares melting point determination with other common methods for purity assessment.
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Observation of the temperature range of solid-to-liquid phase transition.[7] | Differential partitioning of components between a mobile and stationary phase.[6] | Separation of volatile compounds in the gas phase.[6] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[8] |
| Purity Indication | A sharp, narrow melting range near the reference value indicates high purity. A broad, depressed range suggests impurities.[1] | The presence of multiple peaks, with the area of the main peak relative to others indicating purity.[6] | Similar to HPLC, the relative area of the main peak indicates purity. | Provides detailed structural information and can be quantitative (qNMR) to identify and quantify impurities.[6] |
| Quantitative? | Primarily qualitative; can be semi-quantitative under specific conditions.[6] | Yes, highly quantitative.[6] | Yes, highly quantitative for volatile compounds.[6] | Yes, with an internal standard (qNMR).[8] |
| Sensitivity | Lower; generally requires >1% impurity to cause a significant change.[6] | High; can detect trace impurities.[6] | Very high for volatile analytes. | Lower sensitivity compared to chromatographic methods, but excellent for structural elucidation of impurities.[6] |
| Specificity | Low; different compounds can have similar melting points.[6] | High; can separate closely related compounds.[6] | High; excellent separation of volatile isomers. | High; provides detailed structural information for identification. |
| Sample State | Solid. | Liquid (solid samples must be dissolved).[6] | Volatile liquid or solid that can be vaporized. | Liquid (solid samples must be dissolved). |
| Advantages | Rapid, inexpensive, simple instrumentation. | High accuracy, precision, and sensitivity; well-established method. | Excellent for volatile and thermally stable compounds. | Provides structural information about impurities; can be non-destructive. |
| Disadvantages | Not suitable for non-crystalline or thermally unstable compounds; low sensitivity and specificity. | Higher initial instrument and solvent costs; more complex method development. | Not suitable for non-volatile or thermally labile compounds. | Requires more sample; higher instrument cost; complex data interpretation. |
Experimental Protocols
Protocol for Capillary Melting Point Determination
This protocol describes the determination of a melting point range using a standard capillary melting point apparatus.[9][10]
1. Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.[10]
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.[9]
2. Initial Melting Point Determination (Rapid Scan):
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set an initial temperature approximately 20°C below the expected melting point.
-
Use a rapid heating rate (10-20°C per minute) to get an approximate melting range.[6]
3. Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Use a fresh capillary tube with a new sample.
-
Set the initial temperature to about 15°C below the approximate melting point.[10]
-
Use a slow ramp rate of 1-2°C per minute through the expected melting range to ensure thermal equilibrium.[9]
4. Data Recording:
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).[9]
-
Record the temperature at which the entire sample has transitioned to a clear liquid (the clear point).[9]
-
The melting point is reported as the range between these two temperatures.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing purity via melting point and the decision-making process based on the results.
Caption: Workflow for Purity Assessment by Melting Point.
Caption: Decision Pathway in Purity Assessment.
References
- 1. mt.com [mt.com]
- 2. reddit.com [reddit.com]
- 3. Home Page [chem.ualberta.ca]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. westlab.com [westlab.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Crystallographic Analysis of 3-Chloroaniline Derivatives and Their Implications in Herbicide Action
For Immediate Release
This guide provides a comparative analysis of the X-ray crystallography data of N-phenylacetamide derivatives containing a 3-chloroaniline moiety. The subtle structural variations induced by substitutions on the phenyl ring are examined, offering insights for researchers, scientists, and drug development professionals. Furthermore, this guide delves into the herbicidal mechanism of quinclorac, a downstream product of chloro-methylaniline, illustrating a key biological application pathway.
Crystallographic Data of 3-Chloroaniline Acetamide Derivatives
The following table summarizes key crystallographic parameters for N-(3-chlorophenyl)acetamide and its hydroxylated derivative, N-(3-chloro-4-hydroxyphenyl)acetamide. These compounds serve as structural analogs to understand the solid-state conformation of 3-chloroaniline derivatives.
| Parameter | N-(3-Chlorophenyl)acetamide[1] | N-(3-Chloro-4-hydroxyphenyl)acetamide[2] |
| Formula | C₈H₈ClNO | C₈H₈ClNO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 9.982(2) | 10.999(2) |
| b (Å) | 9.610(2) | 7.915(2) |
| c (Å) | 8.647(2) | 11.230(2) |
| α (°) | 90 | 90 |
| β (°) | 107.59(3) | 115.90(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 790.1(3) | 878.9(3) |
| Z | 4 | 4 |
Experimental Protocols
Synthesis and Crystallization of N-(3-Chloro-4-hydroxyphenyl)acetamide
N-(3-Chloro-4-hydroxyphenyl)acetamide was obtained from commercial suppliers and purified by recrystallization. Single crystals suitable for X-ray diffraction were prepared by slow cooling of a nearly saturated solution of the compound in boiling deionized water[2].
X-ray Data Collection and Structure Refinement
For N-(3-chloro-4-hydroxyphenyl)acetamide, all hydrogen atoms were located in difference maps. Those on carbon atoms were subsequently treated as riding in geometrically idealized positions with C—H distances of 0.95 Å (phenyl) and 0.98 Å (methyl). The coordinates of the N—H and O—H hydrogen atoms were refined. Isotropic displacement parameters (Uiso(H)) were assigned as 1.2 times the equivalent isotropic displacement parameter (Ueq) of the attached atom (1.5 for methyl and OH). A torsional parameter was refined for the methyl group[2].
Logical Workflow for Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Signaling Pathway: Mechanism of Action of Quinclorac
3-Chloro-methylaniline is a precursor in the synthesis of the herbicide quinclorac. Quinclorac functions as a synthetic auxin, a class of plant growth regulators. Its selective herbicidal activity in grasses involves a complex signaling cascade that leads to phytotoxicity.
Quinclorac is absorbed by the roots and leaves and mimics the natural plant hormone auxin[3][4][5]. In susceptible grass species, this leads to an overstimulation of auxin signaling pathways. A key downstream effect is the induction of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase[6]. This enzyme is critical for the biosynthesis of ethylene, another plant hormone. The overproduction of ethylene is accompanied by the accumulation of cyanide as a byproduct to phytotoxic levels, which ultimately leads to cell death and necrosis in the plant[6][7]. Tolerant species, such as rice, are able to detoxify quinclorac, potentially through mechanisms like glycosylation[7].
References
- 1. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. News - Frequently Asked Questions about Quinclorac [bigpesticides.com]
- 4. Quinclorac Herbicide – Liquid & Granular Weed Killer for Agriculture - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 5. pomais.com [pomais.com]
- 6. Rice transcriptome analysis to identify possible herbicide quinclorac detoxification genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Resistance to Quinclorac in Multiple-Resistant Echinochloa colona Associated with Elevated Stress Tolerance Gene Expression and Enriched Xenobiotic Detoxification Pathway | MDPI [mdpi.com]
Comparative Toxicity of Chloroaniline Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of ortho (o-), meta (m-), and para (p-) chloroaniline isomers, intended for researchers, scientists, and drug development professionals. The information is compiled from extensive toxicological studies, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.
Quantitative Toxicity Data
The acute and repeated-dose toxicity of chloroaniline isomers has been evaluated in various animal models. The following table summarizes key quantitative data to facilitate a direct comparison of their toxic potential. A consistent finding across studies is that the para-isomer exhibits the highest toxicity, followed by the meta- and then the ortho-isomer.[1]
| Parameter | Isomer | Species | Route | Value | Reference |
| Acute Toxicity | |||||
| LD50 | o-Chloroaniline | Mouse | Oral | 256 mg/kg bw | [2][3] |
| Rat (Male) | Oral | 1016 mg/kg bw | [4] | ||
| Rat | Dermal | 1000 mg/kg bw | [4] | ||
| Rabbit | Dermal | >200 mg/kg bw | [3] | ||
| m-Chloroaniline | Guinea Pig | Oral | 250 mg/kg | [5] | |
| p-Chloroaniline | Rat (Male) | Oral | 200-480 mg/kg bw | [6] | |
| Rat | Oral | 300 mg/kg | [7] | ||
| Rabbit | Dermal | 360 mg/kg | [7] | ||
| LC50 | o-Chloroaniline | Rat | Inhalation | >4.406 mg/L air (4 hours) | [4] |
| p-Chloroaniline | Rat | Inhalation | 2.34 mg/L (4 hours) | [7] | |
| LCLo | m-Chloroaniline | Rat | Inhalation | 900 ppm (6 hours) | [2] |
| LDLo | o-Chloroaniline | Cat | Subcutaneous | 310 mg/kg | [2] |
| m-Chloroaniline | Cat | Subcutaneous | 125 mg/kg | [2] | |
| Dog | Intravenous | 50 mg/kg | [2] | ||
| p-Chloroaniline | Cat | Subcutaneous | 125 mg/kg | [2] | |
| Dog | Intravenous | 100 mg/kg | [2] | ||
| Repeated-Dose Toxicity | |||||
| LOAEL | o-Chloroaniline | Rat & Mouse | Oral (13-week) | 10 mg/kg bw/day | [4][8] |
Primary Mechanism of Toxicity: Methemoglobinemia
The principal toxic effect of all three chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia.[1][2] This condition results from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The order of potency for inducing methemoglobin formation is p-chloroaniline > m-chloroaniline > o-chloroaniline.[1] This hematotoxic effect can lead to secondary anemia, cyanosis (a bluish discoloration of the skin), and, in severe cases, death.[1][2][4] The spleen is a primary target organ, where increased hemosiderin deposition, hematopoiesis, and erythroid cell hyperplasia are observed as a response to the hemolytic anemia.[1]
Figure 1. Simplified signaling pathway of chloroaniline-induced methemoglobinemia.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
13-Week Repeated-Dose Oral Toxicity Study (Similar to OECD TG 408)
This protocol is based on the comparative studies of chloroaniline isomers conducted by the NTP.[1]
-
Test Animals: Fischer 344 (F344/N) rats and B6C3F1 mice, typically 10 animals per sex per dose group.[1]
-
Test Substance Preparation: Chloroaniline isomers are administered in a suitable vehicle, such as dilute hydrochloric acid, to ensure stability and bioavailability.[1]
-
Administration: The test substance is administered by oral gavage once daily, five days a week, for 13 weeks.[1]
-
Dose Levels: A control group receiving the vehicle only and at least three dose levels of the chloroaniline isomer are used. For o- and m-chloroaniline, doses of 10, 20, 40, 80, and 160 mg/kg bw/day have been used, while for the more potent p-chloroaniline, lower doses of 5, 10, 20, 40, and 80 mg/kg for rats and 7.5, 15, 30, 60, and 120 mg/kg for mice were employed.[1]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity, including changes in behavior, appearance, and the presence of tremors or cyanosis.[1]
-
Body Weight: Body weights are recorded weekly.[1]
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters such as methemoglobin concentration, red and white blood cell counts, and markers of liver and kidney function.[1]
-
Pathology: At the termination of the study, a complete necropsy is performed on all animals. Organs are weighed, and tissues are collected for histopathological examination. Special attention is given to the spleen, liver, kidneys, and bone marrow.[1]
-
References
- 1. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
A Comparative Guide to Validated Analytical Methods for 3-Chloro-5-methylaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Chloro-5-methylaniline, a key chemical intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein is based on validated methods for closely related chloroaniline and aromatic amine compounds, offering a reliable framework for method development and selection.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC and GC-MS methods for the analysis of aromatic amines, including chloroaniline isomers, is summarized below. The data represents typical validation parameters and provides a basis for selecting the most appropriate technique for a specific analytical need.[1]
| Validation Parameter | HPLC-UV for Aromatic Amines (Illustrative) | GC-MS for Aromatic Amines (Illustrative) |
| Linearity Range | 0.05 - 10 µg/mL[2] | 0.40 - 1.60 µg/L[3] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.998[3] |
| Accuracy (% Recovery) | 97.8 - 101.9%[2] | 81.1 - 115.8%[3] |
| Precision (RSD%) | < 5%[2] | < 13.1%[3] |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] | 0.12 - 0.48 µg/L[3] |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[2] | 0.40 - 1.60 µg/L[3] |
Note: Data is compiled from studies on structurally similar compounds, such as p-chloroaniline and other aromatic amines, and is intended to be illustrative for the analysis of this compound.
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided to facilitate the implementation and validation of these techniques in a laboratory setting.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is a generalized protocol suitable for the quantification of chloroaniline isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). Dilute the sample to a concentration within the calibration range.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the trace analysis of aniline derivatives in various matrices.[6][7]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[3][8]
-
Column: A capillary column such as a DB-35 MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.[8]
-
Oven Temperature Program: The oven temperature is initially set to 80°C for 2 minutes, then ramped to 180°C at 30°C/min, and finally to 240°C at 15°C/min.[8]
-
Injection Mode: Pulsed splitless injection.[8]
-
MS Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 280°C.[8]
-
Ionization Mode: Positive Electron Ionization (EI) at 70 eV.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Methodology Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and widely available technique that is well-suited for routine quality control applications where high sensitivity is not the primary concern. It offers good precision and accuracy with relatively simple sample preparation.[2][4]
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex matrices where interferences may be a concern.[3][6] The use of mass spectrometry also provides definitive identification of the analyte.
Researchers and drug development professionals should carefully consider the validation parameters and experimental protocols presented in this guide to select and implement the most appropriate analytical method for their specific needs in the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
A Spectroscopic Showdown: 3-Chloro-5-methylaniline and its Precursor, 5-Chloro-3-nitrotoluene
A detailed comparative analysis of the spectroscopic characteristics of the valuable synthetic intermediate, 3-Chloro-5-methylaniline, and its direct precursor, 5-chloro-3-nitrotoluene, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the key spectral features that differentiate these two compounds, supported by experimental data and detailed methodologies.
The transformation from a nitro-aromatic compound to an aniline is a fundamental process in organic synthesis. This guide focuses on the spectroscopic journey from 5-chloro-3-nitrotoluene to this compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can effectively monitor the conversion and confirm the purity of the final product.
Synthetic Pathway Overview
The primary route for the synthesis of this compound involves the reduction of the nitro group of 5-chloro-3-nitrotoluene. This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation.
Caption: Synthetic route from 5-chloro-3-nitrotoluene to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 5-chloro-3-nitrotoluene.
Infrared (IR) Spectroscopy
| Functional Group | 5-Chloro-3-nitrotoluene (cm⁻¹) (Predicted) | This compound (cm⁻¹) (Experimental/Predicted) |
| N-H Stretch | - | ~3400-3200 (two bands, characteristic of primary amine) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 |
| N-O Stretch (Asymmetric) | ~1530 | - |
| N-O Stretch (Symmetric) | ~1350 | - |
| C=C Stretch (Aromatic) | ~1600, ~1475 | ~1600, ~1480 |
| C-N Stretch | - | ~1300-1250 |
| C-Cl Stretch | ~800-600 | ~800-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5-Chloro-3-nitrotoluene | ~8.0 (predicted) | s | 1H | Ar-H |
| ~7.8 (predicted) | s | 1H | Ar-H | |
| ~7.6 (predicted) | s | 1H | Ar-H | |
| 2.47 | s | 3H | -CH₃ | |
| This compound | 6.56[1] | s | 1H | Ar-H |
| 6.48[1] | s | 1H | Ar-H | |
| 6.36[1] | s | 1H | Ar-H | |
| 3.66[1] | bs | 2H | -NH₂ | |
| 2.23[1] | s | 3H | -CH₃ |
¹³C NMR
| Compound | Chemical Shift (δ, ppm) (Predicted/Experimental) | Assignment |
| 5-Chloro-3-nitrotoluene | ~148 (C-NO₂) | Aromatic Carbon |
| ~140 (C-CH₃) | Aromatic Carbon | |
| ~135 (C-Cl) | Aromatic Carbon | |
| ~130, ~125, ~120 (Ar C-H) | Aromatic Carbons | |
| ~21 (-CH₃) | Methyl Carbon | |
| This compound | ~147 (C-NH₂) | Aromatic Carbon |
| ~140 (C-CH₃) | Aromatic Carbon | |
| ~135 (C-Cl) | Aromatic Carbon | |
| ~120, ~115, ~110 (Ar C-H) | Aromatic Carbons | |
| ~21 (-CH₃) | Methyl Carbon |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-Chloro-3-nitrotoluene | 171/173 (Cl isotope pattern) | 141/143 ([M-NO]⁺), 125 ([M-NO₂]⁺), 90 ([M-NO₂-Cl]⁺) |
| This compound | 141/143 (Cl isotope pattern) | 141.7 ([M+H]⁺, ESI-MS)[1], 106 ([M-Cl]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its precursors.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation : A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.
-
Data Acquisition :
-
Ionization : Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that often yields the protonated molecular ion ([M+H]⁺).
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently distinguish between this compound and its precursor, 5-chloro-3-nitrotoluene. By understanding their unique spectral fingerprints, researchers can ensure the successful synthesis and purity of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-5-methylaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Chloro-5-methylaniline
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound, a halogenated aromatic amine, is classified as hazardous and requires careful management in accordance with local, state, and federal regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. In case of potential inhalation, a NIOSH-approved respirator is necessary.
-
Ventilation: All handling and disposal-related activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected in a sealed, properly labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Primary Disposal Method: Licensed Hazardous Waste Disposal
The universally recommended and safest method for the disposal of this compound is to engage a licensed professional hazardous waste disposal company. This ensures compliance with all regulatory requirements and minimizes environmental impact.
Procedure:
-
Segregation and Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound"), hazard symbols (e.g., toxic, environmental hazard), and the date of waste accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
Alternative Laboratory-Scale Chemical Degradation (for Informational Purposes)
While professional disposal is the standard, advanced oxidation processes (AOPs) have been explored for the degradation of similar chloroaniline compounds in laboratory settings. The following information is provided for informational purposes to illustrate a potential chemical degradation method. It is crucial to note that these protocols are not specifically validated for this compound and would require thorough validation and safety assessment before any implementation.
Representative Protocol: Fenton's Reagent-Based Degradation
Fenton's reaction utilizes hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH) that can break down organic pollutants. Studies on the degradation of aniline have shown this to be an effective method.
Experimental Conditions for Aniline Degradation (as a reference):
| Parameter | Value | Notes |
| pH | 3.0 - 5.4 | The reaction is most effective in acidic conditions.[1] |
| Catalyst | Ferrous sulfate (FeSO₄) | A common source of Fe²⁺ ions. |
| Catalyst Dosage | ~0.2 g/L | This is an example from a study on aniline degradation.[2] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | The source of hydroxyl radicals. |
| H₂O₂ Concentration | ~4 mmol/L | This is an example from a study on aniline degradation.[2] |
| Temperature | 20-40 °C | Reaction rates increase with temperature, but efficiency may decrease at higher temperatures.[1] |
Illustrative Laboratory Procedure:
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in an appropriate solvent and adjust the pH of the solution to between 3 and 5 using sulfuric acid.
-
Catalyst Addition: Add the ferrous sulfate catalyst to the solution and stir until dissolved.
-
Oxidant Addition: Slowly add the hydrogen peroxide to the solution. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Reaction: Allow the reaction to proceed with stirring for a sufficient time to ensure complete degradation. Reaction times can vary from minutes to hours.
-
Quenching and Neutralization: After the reaction is complete, any remaining hydrogen peroxide can be quenched, and the solution should be neutralized before disposal as aqueous waste, in accordance with local regulations.
-
Analysis: It is essential to analytically confirm the complete degradation of the chloroaniline and its hazardous byproducts before final disposal.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Signaling Pathway for Fenton's Reagent Degradation
The chemical degradation of an organic compound like this compound by Fenton's reagent involves a series of reactions that generate highly reactive species. The simplified signaling pathway below illustrates this process.
References
Personal protective equipment for handling 3-Chloro-5-methylaniline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-5-methylaniline (CAS No. 29027-20-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Health Effects
This compound is a hazardous substance that can cause significant health effects.[1][2][3] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] The compound is a known skin and eye irritant, and may cause respiratory irritation.[1][3][4] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[3]
Summary of GHS Hazard Statements:
-
H373: May cause damage to organs through prolonged or repeated exposure[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Notes |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. All handling of this compound should be conducted in a fume hood.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate cartridges (e.g., multi-purpose/ABEK) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3] |
Safe Handling and Operational Plan
A systematic approach is crucial for the safe handling of this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in working order.[3][5]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Step 2: Handling Procedures
-
Location: All work with this compound must be performed inside a certified chemical fume hood.[5]
-
Weighing: When weighing the compound, use a balance inside the fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely set up within the fume hood.
-
General Hygiene: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3][4] Contaminated work clothes should be laundered separately before reuse.[4]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Container Sealing: Keep containers of this compound securely sealed when not in use.[4]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][7] Recommended storage is in a freezer.[3]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid inhaling vapors.
-
Contain: For small spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]
-
Collect: Place the absorbed material into a suitable, labeled container for waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor/physician if you feel unwell.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Collection
-
Collect all solid residues and contaminated materials in sealed, labeled drums for disposal.[4]
-
Liquid waste should be collected in appropriate, labeled, and sealed containers.
Step 2: Waste Disposal
-
Dispose of the waste through a licensed hazardous waste disposal company.[8]
-
Do not allow the chemical or its containers to be released into the environment.[8]
-
Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned or destroyed.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol [1] |
| Appearance | Yellow to red-brown liquid[9] |
| Assay | >94.0% (GC)[9] |
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. This compound | C7H8ClN | CID 12475434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
